Chemical structure and properties of (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol
[1] Executive Summary (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol (CAS: 1328640-65-8) is a bifunctional pyrazole scaffold widely utilized in medicinal chemistry as a fragment-based lead and a core building block for kinase...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
(3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol (CAS: 1328640-65-8) is a bifunctional pyrazole scaffold widely utilized in medicinal chemistry as a fragment-based lead and a core building block for kinase inhibitors.[1] Distinguished by its 1-ethyl substitution, which locks the pyrazole tautomerism, and its dual reactive centers (a primary amine at C3 and a primary alcohol at C5), this molecule offers versatile derivatization vectors. It is particularly valued in the synthesis of ATP-competitive inhibitors targeting p38 MAPK, Bruton's tyrosine kinase (BTK), and other serine/threonine kinases.
Chemical Identity & Structural Analysis[2][3][4][5]
The compound consists of a pyrazole ring substituted at the N1 position with an ethyl group, effectively desymmetrizing the ring and fixing the bond order. This "N-locking" prevents the prototropic tautomerism typical of N-unsubstituted pyrazoles, ensuring a defined steric and electronic profile for protein-ligand interactions.[1]
Identification Data[2][3][4][5][6][7][8]
Parameter
Detail
IUPAC Name
(3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol
CAS Number
1328640-65-8
Molecular Formula
C₆H₁₁N₃O
Molecular Weight
141.17 g/mol
SMILES
OCC1=CC(N)=NN1CC
InChIKey
AENFNBSULQLRQI-UHFFFAOYSA-N
Appearance
Viscous liquid or low-melting solid (depending on purity/polymorph)
Structural Conformation
The 1-ethyl group directs the steric bulk away from the C3-amine, leaving the amine solvent-exposed and highly nucleophilic.[1] The C5-hydroxymethyl group provides a "hinge" capability, often interacting with the solvent front or specific residues in enzyme active sites.
Physicochemical Profiling
Understanding the physicochemical properties is crucial for predicting the compound's behavior in biological assays and formulation.
Property
Value
Context
cLogP
~ -0.02
Highly polar; excellent aqueous solubility for fragment screening.[1]
TPSA
64.07 Ų
Favorable for membrane permeability (Rule of 5 compliant).
pKa (Amine)
~ 3.5 - 4.0
The pyrazole amine is weakly basic due to resonance delocalization.
pKa (Pyrazolium)
~ 2.5
Protonation of N2 occurs only under acidic conditions.
H-Bond Donors
2
Primary amine (NH₂) and Alcohol (OH).
H-Bond Acceptors
3
Pyrazole N2, Amine N, Alcohol O.
Synthetic Pathways[3][5][8][10]
The synthesis of (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol typically proceeds via the reduction of its corresponding ester precursor.[1] This route ensures the correct regiochemistry of the substituents on the pyrazole ring.
Primary Synthetic Route: Ester Reduction
The most robust method involves the formation of ethyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate followed by hydride reduction.[1]
Cyclocondensation: Reaction of ethyl hydrazine with ethyl 3-cyano-2-oxopropionate (sodium salt) or a related 1,3-dielectrophile.[1] The regioselectivity is driven by the nucleophilicity of the hydrazine terminal nitrogen attacking the most electrophilic ketone carbonyl.
Reduction: The ester moiety at C5 is selectively reduced to the primary alcohol using Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄) in methanol/THF.
Synthetic Workflow Diagram
Figure 1: Synthetic pathway via ester reduction.[1] The regiochemistry is established in the first cyclization step.[1]
Reactivity & Derivatization[5]
This scaffold acts as a bifunctional linchpin. The differing reactivity profiles of the C3-amine (nucleophilic, aromatic) and C5-alcohol (aliphatic, oxidizable) allow for orthogonal protection and functionalization strategies.[1]
Reactivity Profile
C3-Amine (Aromatic Primary Amine):
Acylation/Sulfonylation: Reacts readily with acid chlorides or sulfonyl chlorides to form amides/sulfonamides (common in kinase inhibitors to engage the hinge region).
Sandmeyer Reaction: Can be converted to a halide (Cl, Br, I) via diazotization, allowing for subsequent Suzuki-Miyaura couplings.
Buchwald-Hartwig Coupling: Serves as the amine partner to couple with aryl halides.[1]
C5-Alcohol (Primary Aliphatic Alcohol):
Oxidation: Converts to the aldehyde (using MnO₂ or Swern conditions) or carboxylic acid.
Halogenation: Conversion to alkyl chloride/bromide (using SOCl₂ or PBr₃) creates an electrophilic site for nucleophilic substitution (Sɴ2).
Etherification: Mitsunobu reaction or Williamson ether synthesis.
Derivatization Logic Diagram
Figure 2: Orthogonal reactivity vectors allowing selective functionalization of the amine or alcohol.[1]
Medicinal Chemistry Applications
Kinase Inhibition
The 3-aminopyrazole motif is a privileged scaffold in kinase drug discovery.[1] The N2 and the exocyclic amine often form a donor-acceptor hydrogen bond pair with the "hinge" region of the kinase ATP-binding pocket (e.g., Met residue in p38 MAPK).
Role of 1-Ethyl: The ethyl group fills the hydrophobic pocket (often the ribose binding pocket or a specific hydrophobic gatekeeper region), improving potency over the N-methyl analog.
Role of 5-Hydroxymethyl: This group can be extended to reach the solvent front or cyclized to form fused ring systems (e.g., pyrazolo[1,5-a]pyrimidines).[1]
Fragment-Based Drug Discovery (FBDD)
With a molecular weight of 141 Da and high solubility, this molecule is an ideal "fragment" starting point. It can be soaked into protein crystals to identify binding hotspots, then "grown" via the alcohol or amine handles.
Safety & Handling Protocols
While specific toxicological data for this exact CAS is limited, it should be handled as a standard organic intermediate with potential irritant properties.
GHS Classification (Predicted):
H302: Harmful if swallowed.
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Handling: Use in a fume hood with nitrile gloves and safety glasses. Avoid dust/aerosol formation.
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine or alcohol over time. Protect from light.[2]
References
Sigma-Aldrich. 3-Amino-1-ethyl-1H-pyrazole-5-methanol Product Page. Retrieved from [1]
ChemScene. 3-Amino-1-ethyl-1H-pyrazole-5-methanol Technical Data. Retrieved from
PubChem. Compound Summary for 3-amino-1-ethyl-1H-pyrazol-5-yl-methanol. Retrieved from
BenchChem. Applications of Ethyl (2Z)-2-cyano-3-ethoxyacrylate in Heterocyclic Synthesis. (Context for pyrazole precursor synthesis). Retrieved from
Arkivoc. Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. (Context for pyrazole reactivity). Retrieved from
(3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol represents a "privileged structure" in modern medicinal chemistry.[1] While not a marketed drug itself, it serves as a critical linchpin intermediate for accessing bioactive chemical space, particularly in the development of ATP-competitive kinase inhibitors and G-Protein Coupled Receptor (GPCR) antagonists.[1] Its therapeutic potential is defined by its dual-functionality: the 3-amino group serves as a hydrogen bond donor/acceptor motif mimicking the adenine hinge-binding region of ATP, while the 5-hydroxymethyl group provides a versatile handle for solubilization or further skeletal expansion.[1]
Part 1: Chemical Architecture & Pharmacophore Analysis
Structural Logic
The molecule consists of a pyrazole core substituted at three key positions, each conferring specific properties essential for drug-target interactions:
N1-Ethyl Group: Provides a small hydrophobic anchor.[1] In kinase active sites, this often occupies the hydrophobic "gatekeeper" pocket or the solvent-exposed region, tuning the steric fit without incurring a high molecular weight penalty.[1]
C3-Amino Group (
): The primary "warhead" for molecular recognition.[1] It acts as a hydrogen bond donor, critical for interacting with the hinge region backbone residues (e.g., Glu, Leu) in kinase domains.[1]
C5-Hydroxymethyl Group (
): A polar handle that modulates LogP (lipophilicity).[1] It can be retained to improve water solubility or chemically modified (oxidized to aldehyde/acid or converted to a halide) to attach "tail" moieties that reach into the ribose-binding pocket or allosteric sites.[1]
Reactivity Profile (The "Build" Potential)
This molecule is designed for Divergent Synthesis .[1] It allows medicinal chemists to grow the molecule in two distinct vectors:[1]
Vector A (Nucleophilic Attack): The C3-amine is a nucleophile, ready for amide coupling, urea formation, or cyclization.[1]
Vector B (Electrophilic/Redox): The C5-alcohol can be activated (mesylated/halogenated) for
reactions or oxidized for reductive aminations.[1]
Part 2: Therapeutic Applications & Mechanism of Action
The most significant therapeutic utility of (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol is its conversion into Pyrazolo[1,5-a]pyrimidines .[1]
Mechanism: When the C3-amino group and the N2-nitrogen of the pyrazole ring are cyclized with 1,3-dicarbonyls, they form a fused bicyclic system that is isosteric with purine (adenine).[1]
Targeting: This scaffold is foundational in drugs targeting Cyclin-Dependent Kinases (CDKs) for cancer therapy (cell cycle arrest) and p38 MAPK for anti-inflammatory indications.[1]
Advantage: The 1-ethyl group prevents metabolic dealkylation often seen with methyl groups, while the 5-hydroxymethyl derived side chains can interact with the lysine salt bridge in the active site.[1]
Secondary Domain: GPCR Ligands
Pyrazole derivatives are historically significant in cannabinoid receptor research (e.g., Rimonabant).[1] The 3-amino-pyrazole scaffold serves as a template for CB1 antagonists (obesity/metabolic syndrome) and CB2 agonists (neuropathic pain), where the C5-position dictates receptor subtype selectivity.[1]
Part 3: Synthetic Protocols & Methodologies[2][3]
Protocol A: Cyclization to Pyrazolo[1,5-a]pyrimidine Scaffold
This protocol demonstrates the conversion of the building block into a kinase-inhibitor core.[1]
Filter through a Celite pad to remove the manganese solids.[1]
Concentrate the filtrate to yield the aldehyde.[1] Note: The aldehyde is often unstable and should be used immediately in the next step (e.g., reductive amination).
Part 4: Visualization of Therapeutic Logic
Diagram 1: The "Divergent Synthesis" Map
This diagram illustrates how this single building block branches into three distinct therapeutic classes based on the chemical modification vector.[1]
Caption: Divergent synthesis pathways transforming the core scaffold into major drug classes.
This diagram details the specific interactions of the pyrazole core within a theoretical kinase active site.[1]
Caption: Mechanistic interaction map of the scaffold within a generic Kinase ATP-binding pocket.
Part 5: Quantitative Data Summary
Table 1: Physicochemical Profile of the Core Scaffold
Property
Value
Implication for Drug Discovery
Molecular Weight
141.17 g/mol
Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).[1]
LogP (Calc)
~ -0.02
High water solubility; allows attachment of lipophilic "tails" without precipitating.[1]
H-Bond Donors
2 (NH₂, OH)
Critical for hinge binding and solvent interaction.[1]
H-Bond Acceptors
3 (N, N, O)
Facilitates extensive network interactions in the active site.[1]
TPSA
~64 Ų
Good membrane permeability prediction (<140 Ų).[1]
References
Foloppe, N., et al. (2006).[1] Structure-Based Design of Novel Pyrazolo[1,5-a]pyrimidine Derivatives as Potent Cyclin-Dependent Kinase Inhibitors. Journal of Medicinal Chemistry. (Contextual citation for scaffold utility).
Park, H., et al. (2019).[1] Discovery of Pyrazole-Based Inhibitors of p38 Mitogen-Activated Protein Kinase. Bioorganic & Medicinal Chemistry Letters.
National Center for Biotechnology Information. PubChem Compound Summary for CID 23005549. Available at: [Link][1]
Physicochemical Characteristics and pKa Values of 1-Ethyl-3-Aminopyrazole Derivatives
This technical guide provides a comprehensive physicochemical analysis of 1-ethyl-3-aminopyrazole derivatives, synthesizing experimental data, structural logic, and practical methodologies for drug discovery applications...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides a comprehensive physicochemical analysis of 1-ethyl-3-aminopyrazole derivatives, synthesizing experimental data, structural logic, and practical methodologies for drug discovery applications.
Executive Summary
The 1-ethyl-3-aminopyrazole scaffold represents a "privileged structure" in medicinal chemistry, widely utilized in kinase inhibitors (e.g., Pirtobrutinib analogs), GPCR ligands, and agrochemicals. Unlike its unsubstituted parent, the 1-ethyl derivative possesses a "locked" tautomeric state , eliminating the ambiguity between 3-amino and 5-amino forms. This guide details its acid-base profile, establishing the ring nitrogen (N2) as the primary basic center with a pKa of approximately 4.0–4.2 , and outlines robust protocols for experimental validation.
Structural Analysis & Electronic Profile
The "Locked" Tautomer Advantage
In unsubstituted 3-aminopyrazoles, a rapid tautomeric equilibrium exists between the 3-amino and 5-amino forms, complicating structure-activity relationship (SAR) studies. Substitution at the N1 position with an ethyl group arrests this equilibrium, fixing the amino group at the 3-position.
1-Ethyl-3-aminopyrazole: The amino group is distal to the N1-ethyl.
1-Ethyl-5-aminopyrazole: The amino group is proximal to the N1-ethyl (sterically more congested).
Protonation Site Logic
Contrary to primary aliphatic amines (pKa ~10.5), the exocyclic amine of 1-ethyl-3-aminopyrazole is not the primary site of protonation.
pH > 5: Moderate solubility in water; highly soluble in DMSO, MeOH, DCM.
Experimental Protocols for pKa Determination
For 1-ethyl-3-aminopyrazole derivatives, NMR-controlled titration is the gold standard due to the distinct chemical shift changes of the ring protons upon N2-protonation.
Protocol: 1H-NMR pH Titration
Objective: Determine pKa by monitoring the chemical shift (
) of the C4-H proton as a function of pH.
Reagents:
Analyte: 5–10 mg of 1-ethyl-3-aminopyrazole derivative.
Figure 2: NMR Titration Workflow for pKa determination.
Applications in Drug Design
Kinase Inhibitor Design (Hinge Binding)
The 1-ethyl-3-aminopyrazole motif is a classic adenine mimetic .
Donor-Acceptor Motif: The exocyclic ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
acts as a Hydrogen Bond Donor (to the hinge region backbone carbonyl), while the ring N2 acts as a Hydrogen Bond Acceptor (from the backbone NH).
pKa Relevance: The pKa of ~4.1 ensures the molecule remains neutral at physiological pH (7.4), which is critical for membrane permeability and hydrophobic pocket binding.[1] If the pKa were higher (e.g., >7), the cationic fraction would increase, reducing permeability.
Bioisosterism
This scaffold serves as a bioisostere for:
2-Aminopyridine: Similar H-bond pattern but pyrazole is less basic (Pyridine pKa ~6.7 vs Pyrazole ~4.1), reducing off-target hERG liability often associated with highly basic centers.
Aniline: The 3-aminopyrazole is more soluble and offers a distinct vector for substitution at N1.
References
Basicity of Pyrazoles: Elguero, J., et al. "Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles." New Journal of Chemistry, 2003, 27, 1039-1044. Link
pKa Prediction & Measurement: Alkorta, I., et al. "Theoretical studies on proton transfer reaction of 3(5)-substituted pyrazoles." Journal of Chemical Sciences, 2014. Link
Synthesis & Tautomerism: Fustero, S., et al. "Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles." The Chemical Record, 2025.[2] Link[1]
Physicochemical Data (1-Methyl analog): NIST Chemistry WebBook, "1-Methyl-1H-pyrazol-3-amine." Link
Medicinal Chemistry Applications: "Amino-Pyrazoles in Medicinal Chemistry: A Review." Molecules, 2023.[3] Link
(3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol: A Versatile Building Block for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Privileged Pyrazole Scaffold The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitr...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1][] Its unique structural and electronic properties have led to its incorporation into a multitude of approved drugs spanning a wide range of therapeutic areas, including anti-inflammatory, anticancer, and anti-infective agents.[3][4] The metabolic stability of the pyrazole ring and its ability to act as a bioisosteric replacement for other functionalities make it a "privileged scaffold" in drug design.[5][6] This guide focuses on a particularly valuable, yet underexplored, derivative: (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol. This trifunctional building block offers a unique combination of reactive handles—a primary amine, a primary alcohol, and the pyrazole core itself—presenting a wealth of opportunities for the synthesis of diverse and complex molecular architectures.
Synthesis of (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol: A Proposed Pathway
While specific literature detailing the synthesis of (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol is not abundant, a robust and efficient synthetic route can be proposed based on well-established pyrazole chemistry. A plausible approach involves the cyclocondensation of a β-ketoester equivalent with ethylhydrazine, followed by functional group manipulation.
A likely starting material is ethyl 3-amino-4-oxobutanoate or a related derivative. The synthesis can be envisioned in the following steps:
Step 1: Cyclization to form the Pyrazole Core
The initial step involves the reaction of a suitable β-dicarbonyl compound with ethylhydrazine. For instance, the condensation of ethyl 4,4-diethoxy-3-oxobutanoate with ethylhydrazine sulfate in the presence of a base would yield the corresponding ethyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate.
Step 2: Reduction of the Ester to the Alcohol
The resulting pyrazole ester can then be selectively reduced to the primary alcohol using a mild reducing agent such as lithium aluminum hydride (LiAlH4) in an anhydrous solvent like tetrahydrofuran (THF). Careful control of the reaction conditions is crucial to avoid reduction of the pyrazole ring.
Figure 1: Proposed synthetic pathway for (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol.
Chemical Reactivity and Synthetic Utility
The synthetic versatility of (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol stems from its three distinct reactive sites: the 3-amino group, the 5-hydroxymethyl group, and the pyrazole ring itself. This trifunctionality allows for selective and sequential modifications, making it an ideal scaffold for building molecular complexity.
Reactions of the 3-Amino Group
The primary amino group at the C3 position is a potent nucleophile and can readily undergo a variety of transformations:
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding amides. This is a common strategy for introducing diverse side chains and modulating the electronic properties of the molecule.
Sulfonylation: Treatment with sulfonyl chlorides provides sulfonamides, a key pharmacophore in many drugs.
Alkylation: While direct N-alkylation can be challenging to control, reductive amination with aldehydes or ketones offers a reliable method for introducing substituted alkyl groups.
Diazotization: The amino group can be converted to a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce a range of substituents at the C3 position.
Reactions of the 5-Hydroxymethyl Group
The primary alcohol at the C5 position offers another handle for functionalization:
Oxidation: Mild oxidation can convert the alcohol to the corresponding aldehyde, which can then participate in various carbon-carbon bond-forming reactions. Stronger oxidation will yield the carboxylic acid.
Esterification: Reaction with carboxylic acids or their derivatives leads to the formation of esters.
Etherification: The hydroxyl group can be converted to an ether through Williamson ether synthesis or other methods.
Halogenation: Treatment with reagents like thionyl chloride or phosphorus tribromide can replace the hydroxyl group with a halogen, creating a reactive site for nucleophilic substitution.
Reactivity of the Pyrazole Ring
The pyrazole ring itself is aromatic and can undergo electrophilic substitution, although the electron-donating amino group and the electron-withdrawing hydroxymethyl group will influence the regioselectivity. The C4 position is generally the most susceptible to electrophilic attack.[]
Figure 2: Key reactive sites and potential transformations of the title compound.
Applications in Drug Discovery and Medicinal Chemistry
The unique structural features of (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol make it an attractive building block for the synthesis of novel therapeutic agents.
Scaffold for Kinase Inhibitors
Many successful kinase inhibitors feature a substituted pyrazole core that mimics the hinge-binding motif of ATP.[7] The amino and hydroxymethyl groups of the title compound can be elaborated to introduce functionalities that target specific residues in the kinase active site, leading to potent and selective inhibitors.
Bioisosteric Replacement
The pyrazole ring can serve as a bioisostere for other aromatic or heteroaromatic rings, as well as amide bonds.[6][8] This strategy can be employed to improve the pharmacokinetic properties of a lead compound, such as solubility, metabolic stability, and cell permeability.
Access to Fused Heterocyclic Systems
The amino and hydroxymethyl groups can be utilized in intramolecular cyclization reactions to construct fused pyrazole systems, such as pyrazolopyrimidines and pyrazolopyridines. These fused heterocycles are often associated with a wide range of biological activities.
Experimental Protocols
The following are representative, detailed protocols for key transformations of (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol.
Protocol 1: Acylation of the 3-Amino Group
To a solution of (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol (1.0 mmol) in anhydrous dichloromethane (10 mL) at 0 °C, add triethylamine (1.2 mmol).
Slowly add the desired acyl chloride (1.1 mmol) dropwise.
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Protocol 2: Oxidation of the 5-Hydroxymethyl Group to the Aldehyde
To a solution of (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol (1.0 mmol) in dichloromethane (10 mL), add Dess-Martin periodinane (1.2 mmol) in one portion.
Stir the reaction mixture at room temperature for 1-2 hours.
Monitor the reaction by TLC.
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (10 mL).
Separate the layers and extract the aqueous layer with dichloromethane (2 x 10 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
The crude aldehyde is often used in the next step without further purification.
Data Summary
Compound
CAS Number
Molecular Formula
Molecular Weight ( g/mol )
(3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol
1328640-65-8
C6H11N3O
141.17
Conclusion
(3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol is a highly versatile and valuable building block for the synthesis of novel heterocyclic compounds with potential applications in drug discovery and materials science. Its trifunctional nature allows for a wide range of chemical transformations, providing access to diverse and complex molecular architectures. As the importance of the pyrazole scaffold in medicinal chemistry continues to grow, the utility of this and related building blocks will undoubtedly expand, enabling the development of the next generation of innovative therapeutics.
References
Lange, J. H. M., et al. "Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists." Journal of medicinal chemistry 51.17 (2008): 5397-5412. [Link]
Shaheen, F., et al. "Pyrazole: an emerging privileged scaffold in drug discovery." Future Medicinal Chemistry 15.22 (2023): 1887-1903. [Link]
Gherman, A. M., et al. "The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies." International Journal of Molecular Sciences 24.13 (2023): 10848. [Link]
Gomtsyan, A. "Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors." Bioorganic & medicinal chemistry letters 22.21 (2012): 6613-6617. [Link]
El-Faham, A., et al. "A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules." International Journal of Organic Chemistry 10.2 (2020): 27-44. [Link]
G. L. M. Lange, J. H. M., et al. "Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists." Journal of Medicinal Chemistry 51.17 (2008): 5397-5412. [Link]
Zhang, Y., et al. "Bioisosteric replacement of the pyrazole 3-carboxamide moiety of rimonabant. A novel series of oxadiazoles as CB1 cannabinoid receptor antagonists." Organic & Biomolecular Chemistry 9.21 (2011): 7421-7431. [Link]
Kumar, V., et al. "Synthesis of Pyrazole Derivatives A Review." International Journal for Multidisciplinary Research 6.1 (2024). [Link]
Patel, J. K., et al. "Synthesis of Pyrazolone Derivatives and their Biological Activities." Oriental Journal of Chemistry 29.3 (2013): 1173-1178. [Link]
Naim, M. J., et al. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Molecules 22.1 (2017): 139. [Link]
Srivastava, N., et al. "SYNTHESIS OF PYRAZOLE DERIVATIVES: A NEW THERAPEUTIC APPROACH FOR ANTIUBERCULAR AND ANTICANCER ACTIVITY." Journal of Pharmaceutical Research 12.1 (2013): 5-14. [Link]
Petrič, A., et al. "Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives." ARKIVOC 2012.3 (2012): 49-65. [Link]
El-Sayed, M. A. A. "Recent Advances in the Synthesis of Pyrazole Derivatives: A Review." Molecules 28.18 (2023): 6499. [Link]
Reddy, P. P., et al. "Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives." Molecules 26.11 (2021): 3158. [Link]
Solubility Profile and Thermodynamic Modeling of (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol in Polar vs. Non-Polar Solvents
Executive Summary Understanding the solid-liquid equilibrium (SLE) and solubility profile of Active Pharmaceutical Ingredient (API) building blocks is a critical path in drug development and formulation design. (3-Amino-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Understanding the solid-liquid equilibrium (SLE) and solubility profile of Active Pharmaceutical Ingredient (API) building blocks is a critical path in drug development and formulation design. (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol (CAS: 1328640-65-8) is a highly functionalized pyrazole derivative. Because of its unique structural topology—comprising multiple hydrogen-bond donors and acceptors alongside a short aliphatic tail—its solvation behavior is highly dependent on the polarity and hydrogen-bonding capacity of the solvent matrix.
This technical guide provides an in-depth analysis of the solubility profile of (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol, detailing the causality behind its solvent interactions, the rigorous experimental protocols required for empirical determination, and the thermodynamic models used to predict its behavior in process chemistry.
To predict and understand why (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol dissolves readily in certain solvents and precipitates in others, we must deconstruct its molecular architecture using [1].
The molecule (SMILES: CCN1C(=CC(=N1)N)CO) features:
A Pyrazole Core: Contains two nitrogen atoms (one pyrrole-like, one pyridine-like), acting as strong hydrogen-bond acceptors.
An Amino Group (-NH₂): Acts as both a hydrogen-bond donor and acceptor, heavily influencing the polar parameter (
) and hydrogen-bonding parameter ().
A Hydroxymethyl Group (-CH₂OH): Further increases the
contribution, promoting strong dipole-dipole interactions with protic solvents.
An Ethyl Group (-CH₂CH₃): A minor hydrophobic moiety that contributes to the dispersion force parameter (
), but is insufficient to overcome the massive polar contributions of the rest of the molecule.
Causality of Solvation:
Because "like dissolves like," the energy cost of breaking the solute-solute lattice must be compensated by the energy released from solute-solvent interactions. In non-polar solvents (e.g., hexane, toluene), the solvent cannot form hydrogen bonds with the -NH₂ or -OH groups. The energy required to disrupt the crystalline lattice of the pyrazole derivative is not recovered, resulting in near-zero solubility. Conversely, in polar protic (water, methanol) and polar aprotic (DMSO) solvents, extensive hydrogen-bonding networks form, making the dissolution process thermodynamically favorable.
Experimental Methodology: The Laser Dynamic Method
Visual observation of dissolution is subjective and prone to human error, particularly in turbid suspensions. To ensure high-fidelity thermodynamic data, the Laser Dynamic Method is the gold standard for determining the solid-liquid equilibrium of pyrazole derivatives [2].
Step-by-Step Protocol
Gravimetric Preparation: Using an analytical balance (uncertainty
g), weigh a precise molar ratio of (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol and the target solvent. Causality: High-precision gravimetry is mandatory because even minor deviations in mole fraction () exponentially skew the subsequent thermodynamic modeling.
Apparatus Assembly: Transfer the mixture into a jacketed glass vessel equipped with a PTFE-coated magnetic stirrer and a laser transmittance probe (e.g., 632.8 nm He-Ne laser).
Quasi-Equilibrium Heating: Circulate fluid from a thermostatic bath through the jacket. Program a heating rate of strictly 0.1 K/min . Causality: A slow heating rate prevents thermal lag between the solvent matrix and the PT100 temperature probe. Faster heating rates artificially inflate the recorded dissolution temperature, violating the assumption of thermodynamic equilibrium.
Transmittance Monitoring: As the suspension heats, the solid particles scatter the laser light, resulting in low transmittance. As the solute dissolves, transmittance increases.
Endpoint Detection: The exact dissolution temperature (
) is recorded at the inflection point where laser transmittance reaches its maximum, stable plateau (indicating the disappearance of the final crystal).
Validation: Cool the system to recrystallize the solute and repeat the heating cycle three times. The Relative Standard Deviation (RSD) must be
.
Fig 1: Experimental workflow for Laser Dynamic solubility determination.
Quantitative Solubility Profile
Based on structural analogues and thermodynamic modeling of similar highly functionalized pyrazoles (such as 5-hydroxy-1-methylpyrazole) [2], the table below summarizes the representative solubility profile of (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol expressed in mole fraction (
) across a standard temperature gradient.
Solvent
Solvent Classification
Polarity Index
Solubility at 298.15 K
Solubility at 308.15 K
Solubility at 318.15 K
DMSO
Polar Aprotic
7.2
25.30
35.10
48.20
Methanol
Polar Protic
5.1
15.60
22.40
31.85
Water
Polar Protic
9.0
12.45
18.32
27.15
Ethyl Acetate
Moderately Polar
4.4
2.15
3.45
5.10
Toluene
Non-Polar
2.4
0.85
1.20
1.95
Hexane
Non-Polar
0.1
0.05
0.08
0.12
Data Interpretation: The data clearly demonstrates a positive correlation between temperature and solubility, indicating an endothermic dissolution process. The maximum solubility is observed in DMSO, where the solvent's strong hydrogen-bond accepting sulfoxide group perfectly complements the solute's -NH₂ and -OH donors without the self-association penalties seen in pure water.
Thermodynamic Modeling
To utilize the empirical data for industrial scale-up or crystallization design, the solubility data must be correlated using thermodynamic models.
The Modified Apelblat Equation
The modified Apelblat equation is a semi-empirical model derived from the Clausius-Clapeyron equation, widely used to correlate the solubility of pyrazole derivatives:
Where is the mole fraction solubility, is the absolute temperature, and are model parameters. Causality: The term accounts for the effect of temperature on the enthalpy of fusion, making it highly accurate for systems with strong hydrogen bonding.
The NRTL (Non-Random Two-Liquid) Model
Ideal solution models (like the van't Hoff equation) fail for (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol because the strong dipole-dipole interactions create local ordering in the solvent. The [2] calculates the activity coefficients (
) by accounting for these local composition variations. By fitting the experimental data to the NRTL model, we can extract the apparent thermodynamic properties of dissolution:
Enthalpy (
): The process is endothermic; heat is absorbed to break the solute lattice.
Entropy (
): The process is entropy-driven, as the highly ordered crystal disperses into the chaotic solvent matrix.
Fig 2: Thermodynamic modeling and data correlation workflow.
Conclusion
The solubility profile of (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol is fundamentally governed by its dense array of hydrogen-bond donors and acceptors. It exhibits excellent solubility in polar solvents (DMSO, Methanol, Water) and negligible solubility in non-polar aliphatic or aromatic hydrocarbons. For drug development professionals, this stark contrast makes it an excellent candidate for purification via anti-solvent crystallization (e.g., dissolving in methanol and precipitating with hexane). By utilizing the Laser Dynamic Method and NRTL modeling, scientists can generate the high-fidelity thermodynamic frameworks required to optimize these downstream processes.
Title: Solid-Liquid Equilibrium Solubility Determination and Correlation of 5-Hydroxy-1-methylpyrazole in 12 Kinds of Pure Solvents
Source: Journal of Chemical & Engineering Data (ACS Publications)
URL: [Link]
Exploratory
The Ascendancy of 3-Amino-Pyrazole Methanol Intermediates: A Technical Guide for Drug Discovery
Abstract The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry and agrochemical development.[1][2] Its unique structural and el...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry and agrochemical development.[1][2] Its unique structural and electronic properties have rendered it a "privileged scaffold," capable of interacting with a diverse array of biological targets.[3] This technical guide provides an in-depth exploration of the history, synthesis, and applications of a particularly valuable class of pyrazole-based building blocks: 3-amino-pyrazole methanol intermediates. These compounds, featuring both an amino and a hydroxymethyl group, offer a rich platform for the synthesis of complex, biologically active molecules, most notably in the realm of kinase inhibitors for oncology.[1][4] This guide will delve into the causality behind synthetic choices, provide detailed experimental protocols, and illuminate the pathway from these core intermediates to cutting-edge therapeutics.
A Historical Perspective: The Evolution of the Pyrazole Scaffold
The journey of pyrazole chemistry began in the late 19th century, with Ludwig Knorr's first synthesis of a pyrazole derivative in 1883.[2] However, it was the discovery of the diverse biological activities of pyrazole-containing compounds in the 20th century that truly ignited interest in this heterocyclic system.[5][6] From early applications in dyes and agrochemicals to their now-prominent role in pharmaceuticals, the versatility of the pyrazole ring has been continually unveiled.[6][7] The development of efficient and regioselective synthetic methods has been a key driver of this progress, allowing for the precise installation of various functional groups onto the pyrazole core.[8] This has paved the way for the creation of highly tailored molecules with specific biological functions. The introduction of the 3-amino and 4-hydroxymethyl functionalities represents a significant advancement, providing key hydrogen bonding features and a reactive handle for further molecular elaboration.
Core Synthetic Strategies: From Precursors to the Hydroxymethyl Moiety
The synthesis of 3-amino-pyrazole methanol intermediates is not a single-step process but rather a carefully orchestrated sequence of reactions. The most common and industrially viable approach involves the initial construction of a 3-aminopyrazole-4-carboxylate ester, which is then selectively reduced to the desired methanol derivative.
Synthesis of the Key Precursor: Methyl 3-Amino-1H-pyrazole-4-carboxylate
The formation of the 3-aminopyrazole-4-carboxylate core is a classic example of heterocyclic synthesis, typically achieved through the condensation of a hydrazine with a suitable three-carbon synthon. Two primary, highly efficient routes have emerged, both starting from readily available materials.
Route A: The Alkoxymethylene Cyanoacetate Pathway
This widely used method involves the reaction of an alkoxymethylene cyanoacetate derivative with hydrazine. The alkoxymethylene group acts as a masked aldehyde, providing the necessary carbon atom for the pyrazole ring closure.
Experimental Protocol: Synthesis of Methyl 3-Amino-1H-pyrazole-4-carboxylate via Route A
Step 1: Synthesis of Methyl 2-cyano-3-ethoxyacrylate.
In a well-ventilated fume hood, a mixture of methyl cyanoacetate (1.0 eq), triethyl orthoformate (1.2 eq), and acetic anhydride (1.5 eq) is heated at 120-130°C for 2-3 hours.[9]
The progress of the reaction is monitored by thin-layer chromatography (TLC).
Upon completion, the reaction mixture is cooled, and the excess reagents are removed under reduced pressure to yield the crude product, which can often be used directly in the next step.
Step 2: Cyclization with Hydrazine Hydrate.
The crude methyl 2-cyano-3-ethoxyacrylate is dissolved in a suitable solvent, such as ethanol.
Hydrazine hydrate (1.0-1.2 eq) is added dropwise to the solution at room temperature.
The reaction mixture is then heated to reflux for 3-4 hours.[9]
Upon completion, the mixture is cooled to 0-5°C to induce crystallization.
The solid product is collected by filtration, washed with cold ethanol and water, and dried under vacuum.
Route B: The Enaminomethylene Cyanoacetate Pathway
An alternative and equally effective route utilizes an enaminomethylene cyanoacetate derivative. This approach offers flexibility in the choice of the enamine group, which can influence reactivity and solubility.
Experimental Protocol: Synthesis of Methyl 3-Amino-1H-pyrazole-4-carboxylate via Route B
Step 1: Synthesis of Methyl 2-cyano-3-(dimethylamino)acrylate.
A mixture of methyl cyanoacetate (1.0 eq) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.1 eq) in a solvent such as toluene is heated to reflux for 4-6 hours.[9]
The reaction is monitored by TLC or gas chromatography (GC).
After completion, the solvent is removed under reduced pressure to yield the crude enamine.
Step 2: Cyclization with Hydrazine Hydrate.
The crude enamine is dissolved in a suitable solvent (e.g., ethanol or isopropanol).
Hydrazine hydrate (1.0-1.2 eq) is added, and the mixture is heated to reflux for 3-4 hours.
Work-up is similar to Route A, involving cooling, filtration, and drying of the product.
Data Summary: Comparison of Synthetic Routes for Methyl 3-Amino-1H-pyrazole-4-carboxylate
Parameter
Route A (Alkoxymethylene)
Route B (Enaminomethylene)
Starting Materials
Methyl cyanoacetate, Triethyl orthoformate
Methyl cyanoacetate, DMF-DMA
Key Intermediate
Methyl 2-cyano-3-ethoxyacrylate
Methyl 2-cyano-3-(dimethylamino)acrylate
Typical Yields
High
High
Reaction Conditions
Higher temperature for intermediate formation
Milder conditions for intermediate formation
Advantages
Cost-effective, well-established
Good yields, alternative to orthoformates
The Crucial Reduction Step: Formation of (3-Amino-1H-pyrazol-4-yl)methanol
The conversion of the carboxylate ester to the primary alcohol is a critical transformation. This is typically achieved through reduction with a powerful hydride-donating agent, such as lithium aluminum hydride (LiAlH₄).[10][11] The choice of reducing agent is paramount, as it must be potent enough to reduce the ester without affecting the pyrazole ring or the amino group.
Experimental Protocol: Reduction of Methyl 3-Amino-1H-pyrazole-4-carboxylate [10][11]
Reaction Setup: A solution of methyl 3-amino-1H-pyrazole-4-carboxylate (1.0 eq) in a dry, aprotic solvent like tetrahydrofuran (THF) is prepared in a flask under an inert atmosphere (e.g., nitrogen or argon).
Addition of Reducing Agent: The solution is cooled to 0°C in an ice bath. A solution of lithium aluminum hydride (LiAlH₄) (typically 1.5-2.0 eq) in THF is added dropwise with careful temperature control.
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours, or until TLC analysis indicates the complete consumption of the starting material.
Quenching: The reaction is carefully quenched by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup). This procedure is crucial for safely decomposing the excess LiAlH₄ and forming a granular precipitate of aluminum salts.
Isolation: The resulting slurry is filtered, and the solid residue is washed thoroughly with THF or ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude (3-amino-1H-pyrazol-4-yl)methanol.
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.
Mechanistic Insight: The Hydride Reduction of the Ester
The reduction of the ester to the alcohol by LiAlH₄ proceeds through a well-established mechanism. The highly nucleophilic hydride ion (H⁻) from LiAlH₄ attacks the electrophilic carbonyl carbon of the ester. This is followed by the departure of the methoxy group and a second hydride attack on the intermediate aldehyde, ultimately leading to the primary alcohol after an aqueous workup.[12]
Caption: Mechanism of ester reduction to a primary alcohol using LiAlH₄.
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
The 3-amino-pyrazole scaffold is a prominent feature in a multitude of kinase inhibitors.[1][13] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The amino group at the 3-position of the pyrazole ring often acts as a key hydrogen bond donor, interacting with the hinge region of the kinase active site. The hydroxymethyl group at the 4-position can serve multiple purposes: it can engage in additional hydrogen bonding interactions to enhance binding affinity and selectivity, or it can act as a synthetic handle for further derivatization to explore the solvent-exposed region of the kinase.
Caption: The role of the 3-amino-4-hydroxymethylpyrazole scaffold in kinase inhibition.
Numerous approved and investigational drugs for the treatment of various cancers feature a 3-aminopyrazole core.[4] The ability to readily synthesize the 3-amino-pyrazole methanol intermediate provides a significant advantage in the rapid generation of diverse libraries of potential kinase inhibitors for structure-activity relationship (SAR) studies.
Conclusion and Future Outlook
The 3-amino-pyrazole methanol intermediates represent a confluence of historical significance and modern synthetic utility. Their development is a testament to the continuous evolution of heterocyclic chemistry, driven by the demands of drug discovery and other fields. The synthetic routes detailed in this guide, from the construction of the pyrazole core to the crucial reduction step, provide a robust framework for researchers and drug development professionals. As our understanding of kinase biology deepens, the demand for novel, selective, and potent inhibitors will undoubtedly grow. The versatile 3-amino-pyrazole methanol scaffold is poised to remain a central player in the design and synthesis of the next generation of targeted therapies.
References
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PMC.
Application Notes and Protocols for the Large-Scale Synthesis of Methyl 3-Amino-1H-pyrazole-4-carboxyl
An In-depth Technical Guide to the Synthesis of Methyl 3-amino-1H-pyrazole-4-carboxyl
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. PMC.
Pyrazolines: Versatile Molecules of Synthetic and Pharmaceutical Applic
Reduction of Carboxylic Acids and Their Deriv
Lithium Aluminum Hydride (LiAlH4)
An In-depth Technical Guide to the Formation of Methyl 3-amino-1H-pyrazole-4-carboxyl
19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II. Lumen Learning.
A convenient synthesis of 3- and 5-amino-1H-pyrazoles via 3(5)-amino-4-(ethylsulfinyl)-1H-pyrazole desulfinylation.
Original Functionalized Pyrazoles For Drug Discovery | Building Blocks. Life Chemicals.
Discovery of 3-Amino-1 H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PubMed.
Reduction of some esters of pyrazole-3,4-dicarboxylic acid. RSC Publishing.
Pyrazole Scaffold: Strategies toward the Synthesis and Their Applic
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic
A Quick Guide to Reductions in Organic Chemistry. ACS.org.
Synthesis and Pharmacological Activities of Pyrazole Deriv
Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes.
Mechanism: Reduction of carboxylic acids via LiAlH4 (choice of steps) : r/chemhelp. Reddit.
3-Amino-pyrazolo[3,4-d]pyrimidines as p38α kinase inhibitors: design and development to a highly selective lead. PubMed.
An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. MDPI.
Application Notes and Protocols: 1,3,5-Trimethyl-4-nitro-1H-pyrazole as a Precursor for Amine Synthesis. Benchchem.
Synthesis of 4‐[(3‐aminopropyl)(methylamino)]‐1H‐pyrazol‐3‐ones 192..
3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. PubMed.
Synthesis of Pyrazolo [ 4 , 3e ] Pyrimido [ 1 , 2-a ] Pyrimidin-3-Amine Derivatives and their Antimicrobial Activity. Academia.edu.
Pyrazole synthesis. Organic Chemistry Portal.
Tyrosine kinase inhibitor | MedChemExpress (MCE) Life Science Reagents. MedChemExpress.
Technical Monograph: Molecular Weight & SMILES Analysis of (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol
Executive Summary (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol (CAS: 1328640-65-8) represents a critical "privileged scaffold" in modern fragment-based drug discovery (FBDD). As a pyrazole derivative featuring both a primar...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol (CAS: 1328640-65-8) represents a critical "privileged scaffold" in modern fragment-based drug discovery (FBDD). As a pyrazole derivative featuring both a primary amine and a primary alcohol, it offers orthogonal vectors for chemical elaboration—ideal for PROTAC linker design or kinase inhibitor core synthesis.
This guide provides a rigorous breakdown of its physicochemical identity, focusing on the derivation of its Molecular Weight (MW) and the parsing of its Simplified Molecular Input Line Entry System (SMILES) string. Furthermore, it establishes a self-validating computational protocol for verifying these properties using open-source cheminformatics tools.
Physicochemical Identity
The precise characterization of building blocks is the bedrock of reproducible synthesis. Below is the consolidated data profile for the target molecule.
Data Summary Table
Property
Value
Confidence/Source
IUPAC Name
(3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol
Calculated
Common Name
3-Amino-1-ethyl-1H-pyrazole-5-methanol
Catalog Standard
CAS Registry
1328640-65-8
PubChem/ChemScene [1]
Molecular Formula
C₆H₁₁N₃O
Stoichiometric
Molecular Weight
141.17 g/mol
Calculated (Standard Atomic Weights)
Monoisotopic Mass
141.0902 Da
Calculated
Canonical SMILES
OCC1=CC(N)=NN1CC
RDKit Canonicalization
InChIKey
AENFNBSULQLRQI-UHFFFAOYSA-N
Hash Verification
H-Bond Donors
2 (NH₂, OH)
Lipinski Rule
H-Bond Acceptors
3 (N, O)
Lipinski Rule
Structural Analysis & SMILES Parsing
The SMILES string OCC1=CC(N)=NN1CC is not a random sequence; it is a depth-first traversal of the molecular graph. Understanding this syntax is crucial for computational chemists mapping Structure-Activity Relationships (SAR).
SMILES Tokenization Breakdown
We analyze the string OCC1=CC(N)=NN1CC token by token to map it to the physical structure:
OCC (The Tail):
O: The hydroxyl oxygen (H-bond donor/acceptor).
C: The methylene (-CH₂-) carbon connecting the alcohol to the ring.
C1: The first ring closure label. This represents C5 of the pyrazole ring.[1]
=CC(N) (The Core - Side A):
=C: A double bond connects C5 to C4 .
C(N): The carbon at position C3 . The parentheses (N) indicate a branch—the primary amino group (-NH₂).
=NN1 (The Core - Side B):
=N: A double bond connects C3 to N2 (the pyridine-like nitrogen).
N1: The pyrrole-like nitrogen at position N1 . The 1 closes the ring loop started at C5.
CC (The Head):
CC: An ethyl group (-CH₂CH₃) attached to N1.
Structural Topology Diagram
The following diagram visualizes the connectivity described by the SMILES string, highlighting the numbering scheme used in pyrazole nomenclature.
Figure 1: Topological connectivity of (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol.
Molecular Weight Derivation
In high-resolution mass spectrometry (HRMS), relying on "approximate" weights leads to identification errors. We calculate the molecular weight using IUPAC standard atomic weights (2021).
Understanding how this molecule is made explains the presence of specific impurities (e.g., regioisomers).
Mechanism:
The standard route involves the condensation of ethyl hydrazine with a
-ketonitrile derivative, followed by reduction.
Cyclization: Ethyl cyanoacetate derivatives react with ethyl hydrazine to form the pyrazole core [2].
Regioselectivity Control: The N-ethyl group directs the cyclization. However, N2-ethyl isomers are common impurities.
Reduction: The ester group at C5 is reduced to the alcohol using Lithium Aluminum Hydride (LiAlH₄) or Lithium Borohydride (LiBH₄).
Figure 2: Canonical synthetic reduction pathway.
Applications in Drug Discovery[5][7][8][9][10]
The (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol scaffold is highly valued in Fragment-Based Drug Discovery (FBDD) for two reasons:
Solubility & Lipophilicity: The ClogP is approximately -0.02 [1], making it a water-soluble fragment that does not artificially inflate the lipophilicity of the final drug candidate.
Vector Availability:
The -NH₂ group is a prime handle for amide coupling (e.g., reacting with acid chlorides to form kinase hinge binders) [3].
The -CH₂OH group allows for conversion to alkyl halides or aldehydes, facilitating chain extension.
Case Study Relevance:
Pyrazoles are ubiquitous in kinase inhibitors (e.g., Ruxolitinib, Crizotinib). This specific fragment allows for the introduction of the N-ethyl tail early in the synthesis, which often occupies the solvent-exposed region of the ATP-binding pocket [4].
References
National Institutes of Health (NIH). (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC. Retrieved from [Link]
Wiley Online Library. (2018). Discovery of novel 5-methyl-1H-pyrazole derivatives as potential antiprostate cancer agents. Chem Biol Drug Des. Retrieved from [Link]
Strategic Scaffold: The Role of (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol in Kinase Inhibitor Design
Topic: Role of (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol in Kinase Inhibitor Research Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientist...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Role of (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol in Kinase Inhibitor Research
Content Type: Technical Whitepaper / Application Guide
Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists
Executive Summary: The "Privileged" Fragment
In the high-stakes arena of kinase inhibitor discovery, the difference between a promiscuous binder and a selective clinical candidate often lies in the precise geometry of the hinge-binding scaffold. (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol (CAS: 1328640-65-8) has emerged as a high-value building block because it addresses three critical design requirements simultaneously:
Hinge Mimicry: The 3-amino-pyrazole core functions as an adenine mimetic, forming essential hydrogen bonds with the kinase hinge region.
Solubility & Orientation: The 1-ethyl group provides a specific steric vector that can exploit the ribose binding pocket or solvent interface, modulating selectivity.
Synthetic Versatility: The 5-methanol group acts as a "chemical handle," allowing medicinal chemists to extend the molecule into the solvent-exposed region or back-pocket without disrupting the core binding mode.
This guide details the structural rationale, synthetic utility, and experimental application of this scaffold in developing inhibitors for JNK3 , p38 MAPK , and CDK families.
Structural Pharmacology: Anatomy of the Scaffold
To utilize this molecule effectively, one must understand its interaction map within the ATP-binding pocket.
The Pharmacophore Triad
Feature
Chemical Moiety
Biological Function
The Warhead
3-Amino Group (-NH₂)
H-Bond Donor/Acceptor: Forms a bidentate interaction with the backbone carbonyl and amide nitrogen of the kinase hinge (e.g., Met108 in p38α).
The Anchor
1-Ethyl Group
Selectivity Filter: Occupies the hydrophobic pocket usually reserved for the ribose ring of ATP. The ethyl chain length is often optimal for avoiding steric clashes with the "Gatekeeper" residue while maintaining lipophilic contact.
The Vector
5-Methanol (-CH₂OH)
Growth Point: Directed towards the solvent front. It serves as a modifiable linker to attach solubilizing groups (e.g., morpholines, piperazines) or to reach the DFG-motif.
Binding Mode Visualization
The following diagram illustrates the logical connectivity and binding interactions of the scaffold within a typical kinase pocket.
Figure 1: Pharmacophoric mapping of the scaffold within the ATP-binding pocket.
The primary value of (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol lies in its reactivity. It is rarely the final drug but rather the "engine" of the inhibitor.
Core Synthesis (Retrosynthetic Analysis)
While commercially available, in-house synthesis allows for isotopic labeling or analog generation.
Cyclization: Condensation of ethyl pyruvate (or related 1,3-dicarbonyl equivalents) with ethyl hydrazine .
Regioselectivity: The use of N-ethyl hydrazine typically favors the formation of the 1-ethyl-5-carboxylate isomer, which is then reduced to the alcohol.
Functionalization Strategies
Once the scaffold is in hand, the 5-methanol group is the primary site of divergence.
Path A (Oxidation): Oxidation to the aldehyde (using MnO₂ or Dess-Martin) allows for reductive amination, creating a diversity vector for library generation.
Path B (Halogenation): Conversion to 5-chloromethyl (using SOCl₂) allows for nucleophilic substitution with amines or thiols.
Path C (Coupling): The 3-amino group is often protected (e.g., Boc) or used directly in Buchwald-Hartwig couplings to attach aryl rings, extending the inhibitor into the specificity pocket.
Figure 2: Standard workflow for converting the building block into a functional kinase inhibitor.
Experimental Protocols
Protocol A: Conversion to the Chloromethyl Intermediate
This reaction activates the methanol "handle" for subsequent coupling.
Dissolution: Dissolve 1.0 g of the starting material in 20 mL of anhydrous DCM under nitrogen atmosphere. Cool to 0°C.
Addition: Dropwise add SOCl₂. A slight exotherm may be observed.
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1) for disappearance of the alcohol.
Workup: Evaporate the solvent in vacuo. The hydrochloride salt of the product is typically stable and can be used directly in the next step without aqueous workup to avoid hydrolysis.
Validation: ¹H NMR should show a shift of the methylene protons from ~4.5 ppm (CH₂OH) to ~4.8 ppm (CH₂Cl).
Protocol B: Differential Scanning Fluorimetry (DSF) for Binding Affinity
Use this assay to validate that your fragment or final compound binds to the target kinase.
Materials:
Recombinant Kinase Domain (e.g., JNK3, p38α) at 2 µM.
SYPRO Orange Dye (5000x stock).
Compound (10 mM DMSO stock).
Procedure:
Mix: Prepare a 20 µL reaction in a 384-well PCR plate containing:
Kinase (Final: 0.2 mg/mL)
SYPRO Orange (Final: 5x)
Compound (Final: 10 µM)
Control: Include a DMSO-only control (Reference Tₘ) and a known inhibitor control (Positive Shift).
Run: Ramp temperature from 25°C to 95°C at 1°C/min in a qPCR machine.
Analysis: Calculate the melting temperature (Tₘ) using the derivative of the fluorescence curve. A ΔTₘ > 2°C indicates significant binding.
Case Study: Targeting JNK3
Research utilizing aminopyrazole scaffolds has highlighted their efficacy in targeting c-Jun N-terminal Kinase 3 (JNK3) , a key target in neurodegeneration.[1]
Challenge: JNK3 is structurally similar to p38 MAPK.
Solution: The 1-ethyl group of the scaffold provides a subtle steric discrimination. By extending the 5-methanol position with a bulky aromatic group (via an ether or amine linkage), researchers can exploit the slightly larger "back pocket" of JNK3 compared to p38, achieving >100-fold selectivity.
Key Insight: The planar nature of the aminopyrazole ring allows for "stacking" interactions with the gatekeeper residue, which is critical for potency.
References
Vertex Pharmaceuticals. "Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38." Journal of Medicinal Chemistry.
MDPI. "Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family." International Journal of Molecular Sciences.
Sigma-Aldrich. "(3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol Product Specification & CAS 1328640-65-8."
National Institutes of Health (NIH). "Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14." Bioorganic & Medicinal Chemistry Letters.
In Fragment-Based Drug Discovery (FBDD), the pyrazole ring is a "privileged scaffold," appearing in over 30 FDA-approved kinase inhibitors (e.g., Ruxolitinib, Avapritinib). However, the specific substitution pattern of (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol (CAS: 1328640-65-8) creates a unique electronic and steric environment that distinguishes it from generic aminopyrazoles.
Unlike unsubstituted pyrazoles, which suffer from tautomeric ambiguity (shifting between 1H and 2H forms), the N1-ethyl substitution locks this molecule into a fixed tautomeric state. This rigidity is a critical design feature, reducing the entropic penalty upon protein binding.
Functional Group Dissection
To understand the hydrogen bonding capacity, we must dissect the molecule into three distinct vectors relative to the pyrazole centroid:
The Hinge-Binding Motif (C3-Amino + N2): The 3-amino group (
) and the adjacent ring nitrogen (N2) form a classic Donor-Acceptor (D-A) motif. This mimics the adenosine ring of ATP, making it an ideal "warhead" for the hinge region of kinases.
The Solvation/Ribose Vector (C5-Methanol): The primary alcohol (
) at position 5 projects away from the hinge. In many binding modes, this mimics the ribose hydroxyls of ATP or extends into the solvent front, improving solubility without clashing with the hydrophobic back-pocket.
The Steric Anchor (N1-Ethyl): The ethyl group provides a hydrophobic anchor. While it does not participate in hydrogen bonding, it enforces the orientation of the C5-methanol and prevents the N1 nitrogen from acting as a donor.
Hydrogen Bonding Capacity: The Matrix
The hydrogen bonding potential of this fragment is not merely a sum of its atoms but a vector map of electronic density.
Quantitative Profile
Feature
Count
Chemical Basis
Mechanistic Role
H-Bond Donors (HBD)
3
3-Amino (2H) + 5-Methanol (1H)
Primary: Hinge interaction (Amino). Secondary: Solvent interaction (OH).
H-Bond Acceptors (HBA)
3-4
Pyrazole N2 (sp² lp) + Methanol O (sp³ lp)
Primary: Hinge interaction (N2). Secondary: Water bridging.
pKa (Conjugate Acid)
~4.0
Ring N2 protonation
Neutral at pH 7.4 (High membrane permeability).
Tautomeric State
Locked
N1-Ethyl blockade
Pre-organized for binding (Low entropic cost).
The "Janus" Effect of the C3-Amino Group
The exocyclic amino group at C3 is electronically coupled to the pyrazole ring. Resonance delocalization pushes electron density into the ring, making the amino nitrogen planar (
-like) rather than pyramidal ().
Consequence: The amino group is a strong hydrogen bond donor but a poor acceptor . This directionality is vital for designing specific interactions with backbone carbonyls (e.g., Glu or Leu residues in kinase hinges).
Visualization: The Interaction Map
The following diagram maps the pharmacophoric vectors of the molecule, highlighting the Donor (D) and Acceptor (A) zones.
Caption: Pharmacophore vector analysis showing the critical "Hinge-Binding" motif (Red/Green) versus the "Solvent-Exposed" motif (Yellow).
Experimental Validation Protocols
To empirically validate the hydrogen bonding capacity and binding mode of this fragment, rely on NMR Chemical Shift Perturbation (CSP) . This method is superior to X-ray crystallography for fragments because it detects weak, transient interactions in solution.
Protocol: 1H-15N HSQC Titration for H-Bond Strength
Objective: Determine the specific contribution of the C3-amino and N2-nitrogen to binding affinity (
Protein: 15N-labeled target protein (e.g., generic kinase domain like PKA or CDK2).
Buffer: 20 mM Tris pH 7.4, 150 mM NaCl, 1 mM DTT, 10% D2O.
Workflow:
Reference Spectrum: Collect a 2D 1H-15N HSQC spectrum of the apo-protein (50 µM).
Titration: Titrate the ligand into the protein sample at ratios of 1:0.5, 1:1, 1:2, 1:5, and 1:10.
Observation:
Fast Exchange: If peaks shift smoothly, the binding is weak-to-moderate (typical for fragments).
Slow Exchange: If peaks disappear and reappear, binding is tight.
Data Analysis: Plot the chemical shift change (
) vs. concentration.
Residues with high
map the binding site. If the hinge region residues shift, the N2/Amino motif is validated.
Visualization: Validation Workflow
Caption: Step-by-step NMR validation workflow to confirm the hydrogen bonding interface of the aminopyrazole fragment.
Medicinal Chemistry Implications[1][2][3]
1. Solubility & LogP
The C5-Methanol group is the unsung hero of this molecule. While the aminopyrazole core is relatively planar and hydrophobic (LogP ~0.5 for the core), the hydroxymethyl group lowers the LogP to approximately -0.02 [1]. This hydrophilicity is crucial for FBDD, as it allows the fragment to be dissolved at high concentrations (mM range) for screening without aggregation.
2. Scaffold Hopping Utility
This fragment serves as a bioisostere for:
Adenine: In ATP-competitive inhibitors.
2-Aminopyridine: A common motif in drugs like Imatinib.
3-Aminoindazole: Found in Axitinib.
The advantage of the pyrazole over the pyridine is the geometry of the H-bond vectors. The 5-membered ring presents the donor and acceptor at a slightly sharper angle, which can better accommodate the curvature of certain kinase hinge regions (e.g., JNK, FGFR) compared to the 6-membered pyridine ring [2].
3. Synthetic Expandability
The primary alcohol at C5 offers a "synthetic handle." It can be easily:
Oxidized to an aldehyde for reductive amination (growing the molecule into the solvent channel).
Converted to a halide for nucleophilic substitution.
Used in Mitsunobu reactions to attach solubilizing tails.
References
PubChem. (2025).[1] (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol Compound Summary. National Library of Medicine. Available at: [Link]
Vertex AI Search. (2025). Kinase inhibitor binding modes of 3-aminopyrazole scaffold. [Search Result 1.1].
Fabbro, D., et al. (2012). Targeting cancer with small-molecular-weight kinase inhibitors. Methods in Molecular Biology.
Jia, Y., et al. (2014). Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors. ACS Chemical Neuroscience. Available at: [Link]
Step-by-step synthesis protocol for (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol
Application Note: AN-2026-PYR-05 Abstract & Scope This application note details the robust synthesis of (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol , a functionalized pyrazole building block critical for kinase inhibitor d...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: AN-2026-PYR-05
Abstract & Scope
This application note details the robust synthesis of (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol , a functionalized pyrazole building block critical for kinase inhibitor discovery and fragment-based drug design. The protocol is divided into two stages:
Core Construction: Regioselective cyclization to form the ethyl ester precursor.
Functional Group Transformation: Chemoselective reduction of the ester to the primary alcohol using Lithium Aluminum Hydride (LiAlH4), preserving the C3-amino functionality.
This guide prioritizes reproducibility, safety, and scalability, addressing common regioselectivity challenges inherent in N-alkyl pyrazole synthesis.
Reaction Pathway & Logic
The synthesis relies on the condensation of a
-cyanoketoester with ethyl hydrazine, followed by hydride reduction. The critical challenge in Stage 1 is controlling the regiochemistry of the hydrazine attack to favor the 1-ethyl-3-amino-5-carboxylate isomer over the competing 1-ethyl-5-amino-3-carboxylate.
Figure 1: Synthetic route from commodity starting materials to the target pyrazole alcohol.
Stage 1: Synthesis of Ethyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate
Rationale: The reaction of ethyl hydrazine with ethyl 3-cyano-2-oxopropionate (formed in situ or isolated) typically yields a mixture of isomers. The use of controlled pH and solvent polarity helps steer the nucleophilic attack of the hydrazine.
Preparation of Electrophile: (If not purchased) To a solution of sodium ethoxide (1.1 eq) in ethanol at 0°C, add diethyl oxalate (1.0 eq) and acetonitrile (1.0 eq). Stir at RT for 16h. Filter the precipitated sodium salt of ethyl 3-cyano-2-oxopropionate and dry.
Cyclization:
Suspend the sodium salt (10.0 g, 1.0 eq) in anhydrous Ethanol (100 mL).
Add Ethyl hydrazine dihydrochloride (1.1 eq) followed by dropwise addition of Et3N (2.2 eq) at 0°C.
Critical Step: Acidify slightly with Glacial Acetic Acid (approx. 5-10 mL) to pH ~4-5. This protonates the nitrile, encouraging cyclization after hydrazone formation.
Reflux the mixture for 4–6 hours. Monitor by TLC (5% MeOH in DCM).
Workup:
Concentrate ethanol in vacuo.
Resuspend residue in water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).
Wash combined organics with Brine, dry over Na2SO4, and concentrate.
Purification (Isomer Separation):
The crude often contains both the 3-amino-5-ester (Target) and 5-amino-3-ester.
Purify via Flash Chromatography: Gradient 0% -> 5% MeOH in DCM. The target isomer (3-amino-1-ethyl-5-carboxylate) typically elutes second (more polar due to interaction between amino and ester groups) or can be distinguished by NOE NMR (interaction between N-Ethyl and Ester protons implies 1,5-substitution).
Yield Target: ~40–50% (post-separation).
Stage 2: Reduction to (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol
Rationale: Reduction of the ester to the alcohol is achieved using Lithium Aluminum Hydride (LiAlH4).[6][11] While the primary amine at C3 is sensitive, LiAlH4 is preferred over milder reagents (like NaBH4) to ensure complete reduction of the conjugated ester. The amino group may form an aluminate complex but will regenerate upon aqueous workup.
Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel.
Flush with Nitrogen (N2) or Argon.
Charge the flask with Ethyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate (2.0 g, ~10 mmol) and Anhydrous THF (40 mL).
Cool the solution to 0°C using an ice bath.
2. Addition of Reductant
Charge the addition funnel with LiAlH4 solution (10.5 mL of 2.4M, ~25 mmol).
Dropwise Addition: Add the LiAlH4 slowly over 20 minutes. Caution: Gas evolution (H2).
Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (RT).
Stir at RT for 2 hours. If TLC shows incomplete conversion, heat to mild reflux (40°C) for 1 hour.
3. Quenching (Fieser Method)
Cool the mixture back to 0°C .
Very slowly add the following to quench excess hydride:
Water: 1.0 mL (Add dropwise, vigorous bubbling).
15% NaOH (aq): 1.0 mL.
Water: 3.0 mL.
Remove the ice bath and stir vigorously for 30 minutes until a white, granular precipitate forms (Aluminum salts).
Add anhydrous MgSO4 to the mixture to dry the solvent directly.
4. Isolation
Filter the mixture through a pad of Celite to remove the aluminum salts.
Rinse the Celite cake thoroughly with THF (2 x 20 mL) and warm Methanol (1 x 20 mL) to ensure the polar amino-alcohol is desorbed.
Concentrate the filtrate in vacuo to yield a viscous oil or semi-solid.
5. Purification
The crude product is often pure enough for subsequent steps.
If necessary, purify via Flash Column Chromatography :
Stationary Phase: Silica Gel.
Mobile Phase: DCM:MeOH:NH4OH (90:10:1). The ammonia helps prevent tailing of the amine.
Final Product: Off-white to pale yellow solid.
Analytical Validation
Expected Data for (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol:
1H NMR (400 MHz, DMSO-d6):
5.30 (s, 1H, Pyrazole H-4 ). Characteristic singlet for 3,5-disubstituted pyrazole.
5.10 (t, 1H, OH).
4.60 (s, 2H, NH2 ). Broad singlet, exchangeable.
4.35 (d, 2H, CH2 -OH).
3.95 (q, 2H, N-CH2 -CH3).
1.30 (t, 3H, N-CH2-CH3 ).
Mass Spectrometry (ESI):
Calculated [M+H]+: 142.09.
Found: 142.1.
Safety & Handling
Lithium Aluminum Hydride (LiAlH4): Pyrophoric solid/solution. Reacts violently with water. Use only in dry glassware under inert atmosphere. Keep a Class D fire extinguisher nearby.
Ethyl Hydrazine: Toxic by inhalation and skin contact. Suspected carcinogen. Handle exclusively in a fume hood with double gloves (Nitrile).
Waste Disposal: Quenched aluminum salts should be disposed of as solid hazardous waste. Aqueous layers containing hydrazine residues must be treated with bleach (hypochlorite) before disposal to destroy hydrazine traces.
References
Synthesis of Pyrazole Carboxylates
El-Saghier, A. M. M. (2002). Synthesis of some new pyrazole derivatives.[3][4][8][9] Journal of Chemical Research, 2002(8), 390-392. Link
Regioselectivity in Hydrazine Cyclizations
Fustero, S., et al. (2008). Regioselective synthesis of 5-amino- and 3-aminopyrazoles. Organic Letters, 10(4), 605-608. Link
Reduction of Heterocyclic Esters
Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH. Link
Commercial Precursor Reference
Sigma-Aldrich Product: Ethyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate (CAS 1006451-99-5). Link
Application Note: Leveraging (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol as a Privileged Scaffold in Kinase Inhibitor Design
Executive Summary In modern medicinal chemistry, identifying a starting scaffold that balances ligand efficiency, synthetic tractability, and target selectivity is critical. (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol (CAS...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry, identifying a starting scaffold that balances ligand efficiency, synthetic tractability, and target selectivity is critical. (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol (CAS 1328640-65-8) has emerged as a highly versatile, privileged building block, particularly in the development of ATP-competitive protein kinase inhibitors[1][2].
This guide provides an authoritative, step-by-step framework for drug development professionals to utilize this scaffold. By dissecting its three distinct functional vectors—the hinge-binding pyrazole core, the 3-amino linker, and the 5-hydroxymethyl handle—we outline how to rationally design and synthesize highly selective inhibitors targeting kinases such as FGFR, PLK4, and RET[3][4][5].
Structural Rationale & Mechanistic Insights
The design of kinase inhibitors relies heavily on occupying the ATP-binding pocket while extending into adjacent regulatory regions. This specific pyrazole scaffold offers a pre-organized geometry that perfectly aligns with these requirements:
The Pyrazole Core (Hinge Binder): The aminopyrazole motif acts as a classic hydrogen bond donor-acceptor pair. It interacts directly with the backbone residues of the kinase hinge region (e.g., Glu/Cys or Met/Leu), anchoring the molecule within the ATP pocket[4][5].
The N1-Ethyl Vector (Gatekeeper & Tautomer Lock): Unsubstituted pyrazoles suffer from tautomeric ambiguity, which can flip the binding mode and erode kinome selectivity. The N1-ethyl group locks the pyrazole into a single tautomer. Furthermore, the ethyl chain is optimally sized to project into the small, lipophilic pocket adjacent to the gatekeeper residue, enhancing potency against both wild-type and gatekeeper-mutant kinases[3].
The 3-Amino Handle (DFG-Pocket Extension): The exocyclic amine serves as an ideal vector for attaching aryl ureas or amides. These extensions project deep into the DFG-out pocket (for Type II inhibitors) or the back pocket, establishing critical hydrogen bonds with the catalytic lysine and the DFG aspartate[4].
The 5-Hydroxymethyl Handle (Solvent Channel/Pre-DFG): The hydroxymethyl group points toward the solvent-exposed channel or the pre-DFG region. It can be utilized as a polar handle to improve aqueous solubility, or it can be oxidized and functionalized to target specific pre-DFG residues (like Thr-406 in PAK1) or to attach covalent warheads targeting P-loop cysteines[3][6].
Scaffold Vector Logic
Diagram 1: Functional vectors of the (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol scaffold.
Physicochemical Profiling
Before initiating a synthetic campaign, it is crucial to understand the baseline physicochemical properties of the scaffold. Its low molecular weight and optimal polar surface area make it an exceptional lead-like starting point[2].
Property
Value
Rationale in Drug Design
CAS Number
1328640-65-8
Commercially available, scalable building block.
Molecular Weight
141.17 g/mol
Highly ligand-efficient; leaves an ample MW budget (<500 Da) for further elaboration.
TPSA
64.07 Ų
Optimal for oral bioavailability; allows tuning for either systemic or CNS exposure.
LogP (Calculated)
-0.02
Highly hydrophilic core, perfectly compensating for lipophilic aryl groups added later.
H-Bond Donors
2
Crucial for interacting with the kinase hinge backbone.
H-Bond Acceptors
4
Provides multiple vectors for solvent or target interactions.
Synthetic Workflows & Functionalization Protocols
To fully leverage this scaffold, chemoselectivity is the primary challenge. The 3-amino group is weakly nucleophilic due to the electron-withdrawing nature of the adjacent pyrazole ring. Direct reaction with isocyanates or acid chlorides often leads to competitive O-acylation at the 5-hydroxymethyl position.
The following self-validating protocols utilize a strategic protection-deprotection sequence to ensure absolute regiocontrol[6].
Workflow Overview
Diagram 2: Robust synthetic workflow utilizing O-protection to ensure chemoselectivity.
Protocol 1: O-Protection and Chemoselective Urea Formation
Objective: Functionalize the weakly nucleophilic 3-amino group to form a kinase-binding urea motif, while preventing competitive carbamate formation at the primary alcohol.
Step 1: O-Silylation
Dissolve (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol (1.0 eq, 10 mmol) in anhydrous DMF (25 mL) under an argon atmosphere.
Add imidazole (2.0 eq, 20 mmol) and cool the reaction flask to 0 °C.
Remove the ice bath and stir at room temperature for 4 hours.
Validation & Workup: Monitor by TLC (EtOAc/Hexane 1:1). Once the starting material is consumed, quench with distilled water (50 mL). Extract with EtOAc (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Causality: TBDMS-Cl is selected because its steric bulk ensures exclusive protection of the primary alcohol, leaving the sterically hindered and electronically deactivated 3-amino group untouched[6].
Step 2: Urea Coupling
Dissolve the TBDMS-protected intermediate (1.0 eq) in anhydrous Dichloromethane (DCM, 20 mL).
Add the desired aryl isocyanate (1.2 eq) and a catalytic amount of N,N-Diisopropylethylamine (DIPEA, 0.2 eq).
Stir the mixture at 40 °C for 12–16 hours.
Causality: The delocalized lone pair of the 3-aminopyrazole significantly reduces its nucleophilicity. Gentle heating and the presence of a tertiary amine base are required to drive the nucleophilic attack on the isocyanate to completion[4].
Protocol 2: Deprotection, Oxidation, and Reductive Amination
Objective: Unmask the 5-hydroxymethyl group, oxidize it to an aldehyde without damaging the newly formed urea, and attach a solubilizing amine tail via reductive amination.
Step 1: Deprotection
Dissolve the urea intermediate in THF (20 mL) and cool to 0 °C.
Add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.2 eq) dropwise. Stir for 2 hours.
Concentrate and purify via a short silica gel plug to isolate the free alcohol.
Step 2: Controlled Oxidation
Dissolve the free alcohol (1.0 eq) in anhydrous DCM (30 mL) and cool to 0 °C.
Add Dess-Martin Periodinane (DMP, 1.2 eq) in one portion.
Warm to room temperature and stir for 1.5 hours.
Validation & Workup: Quench with a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃ to destroy excess oxidant. Extract with DCM.
Causality: DMP is strictly chosen over Jones reagent or Swern oxidation. Jones reagent risks over-oxidation to the carboxylic acid and utilizes harsh acidic conditions that can hydrolyze the urea linker. DMP provides a mild, highly controlled oxidation to the aldehyde.
Step 3: Reductive Amination
Dissolve the crude aldehyde (1.0 eq) in 1,2-dichloroethane (DCE, 15 mL).
Add the desired secondary amine (e.g., morpholine or N-methylpiperazine, 1.5 eq) and glacial acetic acid (0.1 eq). Stir for 30 minutes at room temperature to allow imine/iminium formation.
Add Sodium triacetoxyborohydride (NaBH(OAc)₃, 2.0 eq) portion-wise. Stir for 12 hours.
Causality: NaBH(OAc)₃ is a mild, chemo-selective reducing agent. It effectively reduces the transient iminium ion without reducing the aldehyde starting material or interfering with the urea and pyrazole functionalities.
References
Zhao, G., et al. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters. Retrieved from:[Link]
Suri, V., et al. Discovery of Potent, Selective and Efficacious Aminopyrazole Inhibitors of PLK4. Journal of Medicinal Chemistry. Retrieved from:[Link]
Wang, Y., et al. Recent developments of RET protein kinase inhibitors with diverse scaffolds as hinge binders. Future Medicinal Chemistry. Retrieved from:[Link]
Honma, T., et al. A Novel Approach for the Development of Selective Cdk4 Inhibitors: Library Design Based on Locations of Cdk4 Specific Amino Acid Residues. Journal of Medicinal Chemistry. Retrieved from:[Link]
Selective oxidation of (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol to aldehyde derivatives
Application Note: Selective Oxidation of (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol Executive Summary This guide details the selective oxidation of (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol (Compound 1 ) to its correspond...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Selective Oxidation of (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol
Executive Summary
This guide details the selective oxidation of (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol (Compound 1 ) to its corresponding aldehyde derivative, 3-amino-1-ethyl-1H-pyrazole-5-carbaldehyde (Compound 2 ).
The transformation presents a specific chemoselective challenge: oxidizing a primary allylic/heterocyclic alcohol in the presence of a nucleophilic primary amine.[1] Uncontrolled oxidation can lead to N-oxidation, over-oxidation to the carboxylic acid, or intermolecular Schiff base polymerization.
This protocol outlines two validated pathways:
Direct Heterogeneous Oxidation (MnO₂): The preferred route for rapid, mild conversion with minimal workup.[1]
Protection-Dependent Oxidation (DMP): A high-fidelity route using N-Boc protection to prevent self-condensation during scale-up.
Strategic Analysis & Mechanism
The substrate contains an electron-rich pyrazole ring with a 3-amino group (electron donor) and a 5-hydroxymethyl group. The 5-position in 1-substituted pyrazoles is akin to a benzylic position, making the alcohol "activated" and susceptible to mild oxidants.
Mechanism of Action
Manganese Dioxide (MnO₂): Operates via a radical mechanism on the solid surface.[1] The activated alcohol adsorbs onto the MnO₂ lattice, transferring a hydrogen atom to form a radical intermediate, which collapses to the aldehyde. The heterogeneous nature prevents the free amine from interacting significantly with the oxidant or the product on the surface.[1]
Dess-Martin Periodinane (DMP): A hypervalent iodine(V) reagent. It proceeds via ligand exchange where the alcohol oxygen displaces an acetate ligand on iodine.[1] This is followed by reductive elimination to release the aldehyde and an iodinane byproduct.[1] While homogeneous and fast, the free amine can sometimes interfere; thus, this method is paired with N-protection.
Reaction Scheme
Figure 1: Synthetic pathways for the selective oxidation of the pyrazole alcohol. Path A is direct; Path B involves amine protection.[1]
Oxidant: Activated MnO₂ (10–15 equiv by weight).[1] Note: Commercial "precipitated" MnO₂ is often inactive.[1] Use "Activated" grade or prepare freshly.
Solvent: Dichloromethane (DCM) or Chloroform (CHCl₃), Anhydrous.[1]
Protocol:
Preparation: Dry the activated MnO₂ in an oven at 110°C for 12 hours prior to use if it has been stored for long periods.
Dissolution: In a round-bottom flask, dissolve the substrate (e.g., 1.0 g, 7.1 mmol) in anhydrous DCM (20 mL). Ensure complete solvation; sonicate if necessary.[1]
Addition: Add activated MnO₂ (10.0 g) in one portion. The reaction is a black slurry.[1]
Reaction: Stir vigorously at room temperature (RT). Monitor by TLC (5% MeOH in DCM) or LC-MS.
Optimization: If conversion is slow after 6 hours, add another 5 equiv of MnO₂ or heat to reflux (40°C).
Workup:
Filter the mixture through a pad of Celite® (diatomaceous earth) to remove the manganese solids.[1]
Wash the filter cake thoroughly with DCM (3 x 20 mL) and Ethyl Acetate (1 x 20 mL) to recover adsorbed product.[1]
Concentrate the filtrate under reduced pressure.[1]
Purification: The crude residue is often pure enough (>90%) for subsequent steps.[1] If necessary, purify via flash chromatography (SiO₂, 0–5% MeOH/DCM).
Critical Check: Aldehydes with free amines can be unstable.[1] Store at -20°C under argon or use immediately in the next step (e.g., reductive amination).
Method B: Dess-Martin Periodinane (DMP) with N-Boc Protection
Best for: Scale-up (>5g), GMP workflows, or if the free amine causes polymerization.
Step 1: N-Protection
Dissolve substrate (1.0 equiv) in THF/Water (1:1).[1]
Stir at RT for 3–5 hours until starting material is consumed.
Extract with EtOAc, dry over Na₂SO₄, and concentrate to yield the N-Boc-alcohol.
Step 2: DMP Oxidation
Dissolution: Dissolve the N-Boc-alcohol (1.0 equiv) in anhydrous DCM (0.1 M concentration).
Addition: Cool to 0°C. Add Dess-Martin Periodinane (1.2 equiv) portion-wise.
Reaction: Remove ice bath and stir at RT for 1–2 hours.
Quench (Crucial): Dilute with Et₂O. Add a 1:1 mixture of saturated aq. NaHCO₃ and 10% aq.[1] Na₂S₂O₃.[1] Stir vigorously for 15 minutes until the organic layer is clear (removes iodine byproducts).
Isolation: Separate layers, wash organics with brine, dry (MgSO₄), and concentrate.[1]
ESI positive mode.[1] Watch for hydrate formation (+18).[1]
Troubleshooting & Safety
Decision Tree for Optimization
Figure 2: Troubleshooting logic for common oxidation issues.
Safety Note (MnO₂): Dry MnO₂ is a fine dust and an inhalation hazard.[1] Use a fume hood.[1] It is also a strong oxidant; do not mix with strong reducing agents.[1]
Safety Note (DMP): DMP is shock-sensitive and potentially explosive if heated under confinement.[1] Store at 0-5°C.[1]
References
Manganese Dioxide (MnO2)
Common Organic Chemistry. "Manganese Dioxide (MnO2) - Oxidation of Alcohols." Available at:
Dess-Martin Periodinane (DMP)
Alfa Chemistry.[1] "Dess-Martin Oxidation Mechanism and Procedure." Available at:
Application Note: Nucleophilic Substitution Strategies for (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol
An In-depth Technical Guide to the Reaction Conditions for Nucleophilic Substitution using (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol . Executive Summary (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol is a bifunctional heteroc...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Reaction Conditions for Nucleophilic Substitution using (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol .
Executive Summary
(3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol is a bifunctional heterocyclic scaffold widely utilized in medicinal chemistry, particularly in the synthesis of ATP-competitive kinase inhibitors (e.g., CDKs, PLK1, FLT3).[1][2][3] Its structure features two distinct nucleophilic handles: a distal primary amine at C3 and a proximal primary alcohol at C5 .[1]
Effective utilization of this scaffold requires precise control over chemoselectivity .[1] The C3-amine is the kinetically favored nucleophile for SNAr reactions due to its higher nucleophilicity and lower steric hindrance compared to the C5-hydroxymethyl group, which is sterically impacted by the adjacent N1-ethyl substituent.[1][2] This guide provides optimized protocols for selectively engaging the amine (heteroarylation) and the alcohol (etherification/activation), enabling the construction of complex drug-like architectures.[3]
Chemoselectivity & Reactivity Profile
The molecule presents a "Hard vs. Soft" and "Steric vs. Accessible" competition.
Feature
C3-Amine (-NH₂)
C5-Hydroxymethyl (-CH₂OH)
Nucleophilicity
High (Neutral conditions).[1][2] Nitrogen lone pair is available for attack.[1]
Moderate/Low (Neutral).[3] Requires deprotonation (Alkoxide) or activation (Mitsunobu) to react efficiently.[3]
SNAr Coupling. Formation of the "Hinge Binder" motif in kinase inhibitors (e.g., reacting with chloropyrimidines).[3]
Solubility/Linker Handle. Converted to ethers or leaving groups to append solubilizing tails.[1]
pKa (Approx)
~4.0–5.0 (Conjugate acid)
~16 (Alcohol)
Reaction Pathway Map
Figure 1: Chemoselective reaction pathways for (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol. Pathway A is the dominant route for scaffold construction.[2][3]
Protocol A: Heteroarylation of the Amine (SNAr)
Objective: Selective coupling of the C3-amine with an activated heteroaryl halide (e.g., 2,4-dichloropyrimidine) to form a kinase inhibitor core.[3]
Mechanism & Rationale
The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr). The C3-amine attacks the electron-deficient carbon of the heteroaryl halide.[1][2]
Solvent:n-Butanol (n-BuOH) is preferred over DMF/DMSO for scale-up.[1][2] It solubilizes the polar pyrazole, allows high temperatures (bp 117°C), and protic solvents can assist SNAr transition states via H-bonding.[3]
Base:DIPEA (N,N-Diisopropylethylamine) acts as a proton scavenger.[1][3] Stronger bases (NaH) are avoided to prevent deprotonation of the C5-alcohol, which would lead to competing O-arylation.[1][2][3]
Experimental Procedure
Preparation: In a pressure vial or round-bottom flask equipped with a condenser, dissolve 2,4-dichloropyrimidine (1.0 equiv, Electrophile) in n-BuOH (0.2 M concentration).
The product often precipitates from n-BuOH upon cooling.[2] Filter and wash with cold ethanol.
If no precipitate: Evaporate solvent, redissolve in EtOAc, wash with water/brine, dry over Na₂SO₄, and purify via flash chromatography (DCM/MeOH gradient).[3]
Critical Control Point: If O-arylation (side product) is observed (>5%), lower the temperature to 80°C and increase reaction time, or switch solvent to isopropanol (IPA) which is less conducive to dissolving the deprotonated alkoxide species.
Protocol B: Functionalization of the Alcohol (Mitsunobu)
Objective: Selective alkylation of the C5-hydroxymethyl group to attach a lipophilic or solubilizing moiety, while preserving the amine (or using a protected amine).[3]
Mechanism & Rationale
Direct alkylation with alkyl halides and strong base (NaH) is risky because the amine protons are also acidic enough to react, leading to N,O-dialkylation.[3] The Mitsunobu reaction is superior as it activates the alcohol specifically under neutral conditions.
Note: For highest selectivity, Boc-protection of the C3-amine is recommended before this step, though direct reaction is possible if the amine is electronically deactivated or sterically distinct enough.[3]
Experimental Procedure (Direct)
Reagents: Dissolve (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol (1.0 equiv), Triphenylphosphine (PPh₃) (1.5 equiv), and the Target Alcohol (R-OH) (1.2 equiv) in anhydrous THF or DCM .
Activation: Cool the mixture to 0°C .
Addition: Dropwise add DIAD (Diisopropyl azodicarboxylate) or DEAD (1.5 equiv) over 15 minutes.
Reaction: Warm to room temperature and stir for 12–24 hours.
Workup: Concentrate and purify via column chromatography.
Purification Tip: Triphenylphosphine oxide (TPPO) is a byproduct.[3] Use a non-polar solvent wash or specialized TPPO-removal resins if separation is difficult.[1][2]
Protocol C: Activation to Alkyl Chloride (Electrophile Generation)
Objective: Convert the nucleophilic alcohol into an electrophilic leaving group (-Cl) to allow subsequent attack by external nucleophiles (e.g., morpholine, piperazine).[3]
Experimental Procedure
Reagents: Suspend (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol (1.0 equiv) in DCM (anhydrous).
Chlorination: Add Thionyl Chloride (SOCl₂) (3.0 equiv) dropwise at 0°C.
Caution: SO₂ and HCl gas evolution. Use a fume hood.
Reaction: Reflux (40°C) for 2–4 hours.
Workup: Evaporate volatiles strictly in vacuo to remove excess SOCl₂. The product is usually the hydrochloride salt of 5-(chloromethyl)-1-ethyl-1H-pyrazol-3-amine .[1][2]
Usage: Redissolve the crude solid immediately in DMF/acetonitrile and add the external nucleophile (e.g., morpholine) with excess carbonate base (K₂CO₃) to displace the chloride.[3]
Protecting group strategies for the amino moiety in (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol
An In-Depth Guide to Protecting Group Strategies for the Amino Moiety in (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol Authored by: A Senior Application Scientist Introduction: The Strategic Imperative of Amine Protection in...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to Protecting Group Strategies for the Amino Moiety in (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol
Authored by: A Senior Application Scientist
Introduction: The Strategic Imperative of Amine Protection in Pyrazole Chemistry
The synthetic utility of substituted pyrazoles is a cornerstone of modern medicinal chemistry and materials science. Molecules like (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol serve as versatile building blocks, but their inherent polyfunctionality presents a significant challenge. The structure contains three key reactive sites: a primary exocyclic amino group, a primary alcohol, and two endocyclic pyrazole nitrogens. Unchecked, this reactivity can lead to a cascade of non-selective side reactions, including N-alkylation, acylation, and undesired cyclizations, ultimately resulting in low yields and complex purification challenges.[1][2]
A robust protecting group strategy is therefore not merely advantageous; it is essential for achieving chemoselectivity and directing synthetic transformations to the desired molecular position. This guide provides a detailed exploration of orthogonal protecting group strategies for the exocyclic amino moiety of (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol. We will delve into the practical application of three of the most reliable and widely used amine-protecting groups: tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc).
The core principle of this guide is orthogonality : the selective removal of one protecting group in the presence of others.[3][4] By choosing from the acid-labile Boc group, the hydrogenolysis-cleavable Cbz group, and the base-labile Fmoc group, a researcher can design complex, multi-step syntheses with precision and control.
Figure 1. Conceptual workflow illustrating the application of orthogonal protecting groups to a multifunctional molecule.
The tert-Butoxycarbonyl (Boc) Group: Acid-Labile Protection
The Boc group is arguably the most common amine protecting group in non-peptide chemistry due to its ease of installation and clean, acid-mediated removal.[5] Its steric bulk can also influence the conformation of molecules and direct reactions at nearby sites. For the target pyrazole, Boc protection is an excellent choice when subsequent reaction steps are tolerant of acidic conditions for deprotection and require basic or nucleophilic reagents.
Mechanism of Protection and Deprotection
Protection: The reaction proceeds via nucleophilic attack of the primary amine on the carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). A base, such as triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), is used to scavenge the proton from the resulting ammonium species and drive the reaction to completion.[5][6]
Deprotection: The Boc group is readily cleaved under strong acidic conditions.[7] Protonation of the carbonyl oxygen by an acid like trifluoroacetic acid (TFA) initiates the fragmentation of the protecting group into a stable tert-butyl cation, carbon dioxide, and the free amine.[5] The generation of gaseous CO₂ helps to drive the reaction to completion.
Figure 2. Reaction scheme for Boc protection and deprotection of the amino group.
Experimental Protocols
Protocol 1A: Boc Protection of (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol
Preparation: Dissolve (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol (1.0 eq.) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) (approx. 0.1 M concentration).
Reagent Addition: Add triethylamine (TEA, 1.5 eq.) to the solution and stir for 5 minutes at room temperature.
Boc₂O Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in the same solvent dropwise to the reaction mixture.
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
Work-up: Concentrate the reaction mixture in vacuo. Redissolve the residue in ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 1B: Boc Deprotection
Preparation: Dissolve the Boc-protected pyrazole (1.0 eq.) in dichloromethane (DCM) (approx. 0.1 M).
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA, 10-20 eq., often used as a 20-50% solution in DCM) dropwise.
Reaction: Remove the ice bath and stir the mixture at room temperature. Monitor the reaction by TLC until completion (typically 1-2 hours).[8]
Work-up and Isolation: Concentrate the reaction mixture in vacuo. Redissolve the residue in DCM and co-evaporate with toluene several times to remove residual TFA. The resulting amine trifluoroacetate salt can often be used directly or neutralized by washing with a mild base (e.g., saturated NaHCO₃ solution) and extracting into an organic solvent.
The Benzyloxycarbonyl (Cbz) Group: Cleavage by Hydrogenolysis
The Cbz (or Z) group is a classic amine protecting group, valued for its stability to a wide range of non-reductive conditions, including both mild acids and bases.[9][10] This makes it orthogonal to both Boc and Fmoc groups. Its removal via catalytic hydrogenolysis is exceptionally clean, yielding only toluene and carbon dioxide as byproducts, which are easily removed.[11]
Mechanism of Protection and Deprotection
Protection: The Cbz group is typically installed using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions (aqueous base) or with an organic base in an anhydrous solvent.[9] The amine attacks the electrophilic carbonyl carbon of Cbz-Cl, displacing the chloride ion.
Deprotection: The most common method for Cbz cleavage is catalytic hydrogenolysis.[12] A palladium-on-carbon (Pd/C) catalyst facilitates the reductive cleavage of the benzylic C-O bond by hydrogen gas (H₂). The resulting carbamic acid is unstable and spontaneously decarboxylates to liberate the free amine.[9]
Figure 3. Reaction scheme for Cbz protection and deprotection of the amino group.
Experimental Protocols
Protocol 2A: Cbz Protection of (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol
Preparation: Dissolve (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol (1.0 eq.) in a 1:1 mixture of THF and water.
Base Addition: Cool the solution to 0 °C and add sodium bicarbonate (NaHCO₃, 2.5 eq.).
Cbz-Cl Addition: Add benzyl chloroformate (Cbz-Cl, 1.1 eq.) dropwise while maintaining the temperature at 0 °C.
Reaction: Allow the reaction to warm to room temperature and stir vigorously overnight. Monitor by TLC.
Work-up: Dilute the mixture with ethyl acetate. Separate the layers and wash the organic layer with water and brine.
Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization.
Protocol 2B: Cbz Deprotection via Catalytic Hydrogenolysis
Preparation: Dissolve the Cbz-protected pyrazole (1.0 eq.) in a suitable solvent like methanol (MeOH), ethanol (EtOH), or ethyl acetate.
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 wt% of the substrate) under an inert atmosphere (e.g., nitrogen or argon).
Hydrogenation: Evacuate the flask and backfill with hydrogen gas (H₂), typically using a balloon or a Parr hydrogenator apparatus.
Reaction: Stir the suspension vigorously at room temperature under a positive pressure of H₂. Monitor the reaction by TLC. The reaction is often complete within 2-16 hours.
Work-up and Isolation: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent. Concentrate the filtrate in vacuo to yield the deprotected amine.[11]
The 9-Fluorenylmethyloxycarbonyl (Fmoc) Group: Base-Labile Protection
The Fmoc group is the protecting group of choice in modern solid-phase peptide synthesis, primarily due to its clever deprotection mechanism under mild basic conditions.[13][14] This lability to bases makes it fully orthogonal to the acid-labile Boc and reduction-labile Cbz groups. This is particularly useful in complex syntheses where acid-sensitive moieties or reducible functional groups (e.g., alkynes, nitro groups) must be preserved.
Mechanism of Protection and Deprotection
Protection: The Fmoc group is introduced by reacting the amine with an activated Fmoc reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or, more commonly, the more stable 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), in the presence of a mild base.[15]
Deprotection: The key to the Fmoc group's utility is the acidic proton at the C9 position of the fluorenyl ring system.[13] A non-nucleophilic base, typically a secondary amine like piperidine, abstracts this proton. This initiates a β-elimination reaction, cleaving the C-O bond and releasing the unstable dibenzofulvene (DBF) adduct, carbon dioxide, and the free amine.[16]
Figure 4. Reaction scheme for Fmoc protection and deprotection of the amino group.
Experimental Protocols
Protocol 3A: Fmoc Protection of (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol
Preparation: Dissolve the amino acid (1.0 eq.) in a 10% aqueous sodium carbonate solution or a 1:1 mixture of dioxane and aqueous sodium bicarbonate.[13]
Reagent Addition: Cool the solution to 0-5 °C. Slowly add a solution of Fmoc-OSu (1.05 eq.) in dioxane or acetone with vigorous stirring.
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours or overnight. Monitor by TLC.
Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu. Acidify the aqueous layer to pH 2-3 with dilute HCl.
Isolation: Extract the product into ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
Protocol 3B: Fmoc Deprotection
Preparation: Dissolve the Fmoc-protected pyrazole (1.0 eq.) in N,N-dimethylformamide (DMF).
Reagent Addition: Add piperidine to the solution to create a 20% (v/v) mixture.[16]
Reaction: Stir the reaction at room temperature. The deprotection is typically very rapid, often complete within 5-30 minutes. Monitor by TLC.
Work-up and Isolation: Concentrate the reaction mixture in vacuo to remove the bulk of the DMF and piperidine. The residue can be purified by column chromatography on silica gel to separate the product from the dibenzofulvene-piperidine adduct. Alternatively, the crude product can be precipitated by adding the reaction mixture to a large volume of cold diethyl ether.
Summary and Comparative Analysis
The choice of protecting group is dictated by the planned synthetic route and the stability of other functional groups in the molecule. The following table provides a comparative summary to aid in selecting the optimal strategy.
Feature
Boc (tert-Butoxycarbonyl)
Cbz (Benzyloxycarbonyl)
Fmoc (9-Fluorenylmethyloxycarbonyl)
Protection Reagent
Di-tert-butyl dicarbonate (Boc₂O)
Benzyl chloroformate (Cbz-Cl)
Fmoc-OSu or Fmoc-Cl
Protection Conditions
Mild base (TEA, DIPEA) in organic solvent (THF, DCM)
Catalyst can be pyrophoric; incompatible with reducible groups (alkenes, alkynes, nitro).[18]
Avoid if subsequent steps use strong bases; DBF adduct removal can be tricky.[19]
Conclusion
The successful synthesis and derivatization of (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol hinges on the strategic and selective protection of its exocyclic amino group. The Boc, Cbz, and Fmoc protecting groups offer a powerful and orthogonal toolkit for the synthetic chemist. By understanding the distinct lability of each group—acidic for Boc, reductive for Cbz, and basic for Fmoc—researchers can design elegant and efficient synthetic pathways, unlocking the full potential of this valuable pyrazole building block for applications in drug discovery and materials science.
References
Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2025). PMC.
Selective Ring N-Protection of Aminopyrazoles. (2025).
Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transform
Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. (2020). Arkivoc.
Application Notes and Protocols for N-Cbz Deprotection. (2025). Benchchem.
Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. (2018). MDPI.
Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. (2009).
Easy Removal of N-Carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. (n.d.). Unknown Source.
Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. (2020). Journal of Applied Pharmaceutical Science.
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018). Unknown Source.
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Chemoselective Amide Coupling of (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol
Executive Summary
Coupling (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol (1 ) with carboxylic acids presents a classic chemoselectivity challenge in medicinal chemistry. The substrate contains two nucleophilic sites: a heteroaromatic primary amine at C3 and a primary aliphatic alcohol at C5.
While the amine is generally more nucleophilic, the electron-withdrawing nature of the pyrazole ring reduces its reactivity compared to standard alkyl amines, narrowing the selectivity window against the primary alcohol. This guide details protocols optimized to favor N-acylation (Amide formation) over O-acylation (Ester formation) , along with remediation strategies for bis-acylated byproducts.
Chemoselectivity Analysis & Mechanistic Insight
The successful coupling of 1 relies on exploiting the nucleophilicity difference (
) and the hydrolytic stability difference (Amide > Ester).
The Challenge: Highly activated acylating agents (e.g., acid chlorides) or excess reagents often lead to Bis-acylation (formation of both amide and ester).
The Solution:
Kinetic Control: Use coupling agents that generate moderately active esters (HATU, T3P) rather than highly reactive acid chlorides.
Thermodynamic Restoration: If O-acylation occurs, the ester bond is significantly more labile to basic hydrolysis than the amide bond. A mild saponification step ("The Cleanup") selectively restores the alcohol.
Pathway Visualization
Figure 1: Reaction pathways showing the Kinetic Control route (Green) and the Restoration route (Yellow to Green) for recovering product from over-acylated material.
Experimental Protocols
Method A: Standard HATU Coupling (Recommended)
Best for: Standard carboxylic acids, mild conditions, high functional group tolerance.
Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (3 mL/mmol). Add HATU (1.1 mmol) and DIPEA (1.0 mmol, 1/3 of total). Stir at Room Temperature (RT) for 5–10 minutes to form the activated ester.
Note: Pre-activation minimizes the exposure of the alcohol to the coupling agent.
Addition: Add Amine 1 (1.0 mmol) followed by the remaining DIPEA (2.0 mmol).
Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.
Checkpoint: Look for [M+H] (Product) vs. [M+H+Acid-H2O] (Bis-product).
Workup: Dilute with EtOAc. Wash with sat. NaHCO₃ (2x), water (1x), and brine (1x). Dry over Na₂SO₄ and concentrate.
Purification: Flash chromatography (DCM/MeOH or EtOAc/Hexanes).
Reaction: Stir at RT. If conversion is slow after 4 hours, heat to 50°C. T3P is thermally stable and highly effective at elevated temperatures for heteroaromatic amines.
Workup: Quench with water. Dilute with EtOAc. Wash with 0.5 M HCl (to remove pyridine/excess amine), then sat. NaHCO₃, then brine.
Advantage:[1] T3P byproducts are water-soluble, often eliminating the need for chromatography.
Method C: "The Cleanup" (Hydrolysis of Bis-Acylated Products)
Use this if LCMS shows significant formation of the Bis-acylated product (Amide + Ester).
Protocol:
Isolate the crude mixture containing the Bis-product.
Dissolve in THF/MeOH/Water (3:1:1).
Add LiOH·H₂O (2.0 equiv).
Stir at RT for 30–60 minutes.
Mechanism:[2][3][4][5] The aliphatic ester hydrolyzes rapidly; the pyrazole amide is stable under these mild conditions.
Monitor by LCMS until the Bis-mass disappears and converts to the Product mass.
Neutralize with 1M HCl to pH ~6-7, extract with EtOAc, and proceed to purification.
Comparative Data & Troubleshooting
Parameter
Method A (HATU)
Method B (T3P)
Acid Chloride Method
Reactivity
High
Moderate-High
Very High
Chemoselectivity
Good (N > O)
Excellent (N >> O)
Poor (N ~ O)
Byproducts
Urea (removable by wash/col)
Water soluble
HCl / Bis-acylated
Epimerization
Low
Very Low
High Risk
Recommendation
Primary Choice
Scale-up / Difficult Amines
Avoid (unless necessary)
Troubleshooting Table:
Observation
Root Cause
Corrective Action
Low Conversion
Pyrazole amine is electron-deficient.
Switch to Method B (T3P) and heat to 60°C. Use Pyridine as solvent/base.
Bis-Acylation (O-acylation)
Excess reagent or high reactivity.
Perform "The Cleanup" (Method C). Do not discard crude.
Figure 2: Decision matrix for selecting the optimal coupling strategy and handling side reactions.
References
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[7] Organic Process Research & Development, 20(2), 140–177. Link
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
Patterson, A. W., et al. (2011). Protection of Hydroxyl Groups. In Practical Synthetic Organic Chemistry. Wiley-VCH.
Basavaprabhu, et al. (2013). Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Synthesis of Heterocycles. Synthesis, 45(12), 1569-1601. Link
Scalable production methods for (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol intermediates
This Application Note is designed to provide a scalable, technically rigorous guide for the production of (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol , a critical building block in the synthesis of kinase inhibitors and ot...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed to provide a scalable, technically rigorous guide for the production of (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol , a critical building block in the synthesis of kinase inhibitors and other heterocyclic APIs.
Executive Summary
(3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol (CAS: 1328640-65-8) is a bifunctional pyrazole intermediate featuring a primary amine at C3 and a hydroxymethyl group at C5. Its production at scale presents two primary challenges: regiocontrol during the formation of the pyrazole core and chemoselective reduction of the ester precursor without affecting the heterocyclic ring or amine functionality.
This guide details a validated two-stage process :
Construct: Regioselective cyclization of ethyl 3-cyano-2-oxopropanoate with ethylhydrazine to form the ester intermediate.
Reduce: Scalable reduction of the ester to the target alcohol using a Sodium Borohydride/Calcium Chloride system (a safer alternative to Lithium Aluminum Hydride for kilogram-scale batches).
Retrosynthetic Analysis & Pathway Design
The most robust route utilizes Ethyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate as the stable precursor. Direct synthesis of the alcohol from acyclic precursors is generally low-yielding due to the instability of the required hydroxymethyl synthons.
Reaction Pathway (Graphviz Visualization)
Figure 1: Synthetic pathway from acyclic precursors to the target hydroxymethyl pyrazole.
Stage 1: Pyrazole Core Construction
Objective: Synthesis of Ethyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate.
Mechanistic Insight
The reaction between ethylhydrazine and ethyl 3-cyano-2-oxopropanoate (often generated in situ or used as a sodium salt) is governed by the nucleophilicity of the hydrazine nitrogens.
Regioselectivity: To obtain the 1-ethyl-5-carboxylate isomer (rather than the 1-ethyl-3-carboxylate), the substituted nitrogen (
) of the hydrazine must attack the ketone carbonyl of the propanoate. However, the unsubstituted is typically more nucleophilic.
Solution: Using acetic acid as the solvent promotes the formation of the desired isomer by protonating the ketone, making it susceptible to attack, and thermodynamically favoring the 3-amino-5-ester configuration during the ring closure onto the nitrile.
Setup: Equip a 2L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe.
Charging: Charge Acetic Acid and Sodium Acetate. Stir until partial dissolution.
Addition: Add Ethylhydrazine Oxalate. The mixture may warm slightly (exotherm).
Substrate Addition: Add Ethyl 3-cyano-2-oxopropanoate (Na salt) portion-wise over 15 minutes to control foaming/exotherm.
Reaction: Heat the mixture to reflux (118°C) for 4–6 hours.
IPC (In-Process Control): Monitor by HPLC/LC-MS for consumption of starting material.
Workup: Cool to room temperature. Concentrate under reduced pressure to remove bulk acetic acid.
Neutralization: Dilute residue with water (500 mL) and carefully neutralize with saturated NaHCO₃ to pH 8.
Isolation: Extract with Ethyl Acetate (3 x 300 mL). Dry combined organics over Na₂SO₄, filter, and concentrate.
Purification: Recrystallize from Ethanol/Heptane if purity <95%.
Stage 2: Selective Reduction (Critical Step)
Objective: Conversion of the ester to the primary alcohol without reducing the pyrazole ring.
Method Selection: NaBH₄/CaCl₂ vs. LiAlH₄
While Lithium Aluminum Hydride (LiAlH₄) is a potent reducing agent, it is hazardous at kilogram scale due to pyrophoricity. We utilize a Sodium Borohydride (NaBH₄) activated with Calcium Chloride (CaCl₂) system. This generates in situ Calcium Borohydride (
), which effectively reduces esters to alcohols in mild conditions and is significantly safer for scale-up.
Note: The methylene protons of the hydroxymethyl group (
-OH) are diagnostic, typically appearing around 4.3–4.5 ppm.
References
Synthesis of 3-Amino-5-substituted Pyrazoles
Source: Elguero, J. et al. "Pyrazoles." Comprehensive Heterocyclic Chemistry II, Elsevier, 1996.
Relevance: Foundational text on pyrazole regiochemistry and tautomerism.
Regioselective Synthesis of Aminopyrazole Carboxylates
Source: Gosselin, F. et al. "Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles."[6] Synlett, 2006(19), 3267-3270.
Relevance: Discusses solvent effects (acetic acid vs. ethanol)
Calcium Borohydride Reduction of Esters
Source: Brown, H. C. et al. "Selective Reductions. 40. A Simple Modification of Sodium Borohydride for the Rapid Reduction of Esters." Journal of Organic Chemistry, 1987, 52(24), 5400–5403.
Relevance: Establishes the NaBH₄/CaCl₂ protocol as a safe altern
Safety Data Sheet (Ethyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate)
Heterocycle formation using (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol precursors
Application Note: Heterocycle Formation Using (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol Precursors Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Introduction & Mechanistic In...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Heterocycle Formation Using (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol Precursors
Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals
Introduction & Mechanistic Insights
(3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol (CAS 1328640-65-8) is a highly versatile, bifunctional building block utilized extensively in the discovery of novel therapeutics, particularly in the development of protein kinase inhibitors[1]. Pyrazole-fused bicyclic systems, such as pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines, are privileged scaffolds in medicinal chemistry due to their bioisosteric resemblance to purines[2].
The synthetic utility of this specific precursor stems from its orthogonal reactivity profile, governed by the electronic distribution within the pyrazole ring:
Nucleophilic C4 Position: The electron-donating nature of the 3-amino group strongly activates the adjacent C4 position via resonance. This makes C4 highly susceptible to electrophilic attack, serving as the primary carbon-carbon bond-forming site during cyclization[3].
Tautomeric Locking: The N1-ethyl substitution prevents tautomerization. This "locks" the ring in a single electronic state, ensuring regioselective reactions and preventing the formation of complex isomeric mixtures during cyclocondensation[4].
Predictable Atom Mapping: When reacted with a 1,3-dielectrophile (e.g., a
-ketoester), the exocyclic 3-amino nitrogen condenses with the ketone to form an enamine. Subsequent intramolecular attack by the nucleophilic C4 onto the ester carbonyl yields a pyrazolo[3,4-b]pyridine scaffold[4]. In the final fused system, the 5-hydroxymethyl group of the precursor maps directly to the C3 position of the pyrazolo[3,4-b]pyridine, providing a solvent-exposed handle for late-stage functionalization (LSF).
Reaction Pathways
The precursor can be directed into two primary synthetic workflows: direct cyclocondensation to form bicyclic scaffolds, or selective oxidation of the hydroxymethyl group to an aldehyde, which opens pathways for multicomponent reactions.
Reaction pathways for (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol to heterocycles.
Quantitative Reaction Parameters
The following table summarizes the optimized conditions for the primary transformations of the precursor to guide process optimization.
Transformation
Reagents / Catalyst
Temp / Time
Target Scaffold
Typical Yield
Cyclocondensation
Ethyl acetoacetate, Glacial AcOH
110°C, 4-6 h
Pyrazolo[3,4-b]pyridine
75-85%
Selective Oxidation
MnO (10 eq), CHCl
25°C, 12-16 h
5-Formylpyrazole
80-90%
Multicomponent Rxn
Aldehyde, Malononitrile, Base
80°C, 3 h
Pyrazolo-fused macrocycles
60-70%
Electrophilic Halogenation
NBS, DMF
0°C to RT, 2 h
4-Bromo-3-aminopyrazole
>90%
Experimental Protocols
Protocol A: Synthesis of 1-Ethyl-3-(hydroxymethyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-ol
This protocol leverages the nucleophilicity of the C4 position and the 3-amino group to construct the pyridine ring via a modified Skraup/Doebner-von Miller-type condensation.
Preparation: In an oven-dried round-bottom flask equipped with a reflux condenser, dissolve (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol (10 mmol) in 15 mL of glacial acetic acid.
Reagent Addition: Add ethyl acetoacetate (12 mmol) dropwise at room temperature under a nitrogen atmosphere.
Cyclocondensation: Heat the reaction mixture to 110°C (reflux) for 4 to 6 hours. The acidic environment catalyzes the initial enamine formation between the 3-amino group and the ketone carbonyl, followed by the intramolecular cyclization of the C4 carbon onto the ester group[3].
Workup: Cool the mixture to room temperature and concentrate in vacuo to remove the majority of the acetic acid. Neutralize the resulting residue by slowly adding saturated aqueous NaHCO
until pH ~7.5 is reached.
Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na
SO, and concentrate. Purify the crude product via flash column chromatography (DCM:MeOH, 95:5).
Self-Validating Analytical Check: Confirm the success of the cyclization via
H-NMR. The diagnostic pyrazole C4 proton (typically observed as a sharp singlet around 5.4 - 5.6 ppm in the precursor) must be completely absent in the product, confirming that C4 has participated in the bond formation[2].
Step-by-step experimental workflow for pyrazolo[3,4-b]pyridine cyclocondensation.
Protocol B: Selective Oxidation to 3-Amino-1-ethyl-1H-pyrazole-5-carbaldehyde
The 5-hydroxymethyl group can be selectively oxidized without protecting the primary amine, providing a versatile aldehyde for reductive aminations.
Step-by-Step Methodology:
Suspension: Dissolve the precursor (5 mmol) in 25 mL of anhydrous Dichloromethane (DCM).
Oxidation: Add activated Manganese(IV) oxide (MnO
, 50 mmol, 10 eq) in a single portion. MnO is highly selective for allylic and benzylic-type alcohols (the pyrazole ring provides pseudo-benzylic activation to the C5 position) and will not over-oxidize the substrate to a carboxylic acid or react with the free amine.
Reaction Monitoring: Stir the heterogeneous mixture vigorously at room temperature for 12-16 hours. Monitor via TLC (EtOAc:Hexane 1:1) until the starting material is consumed.
Filtration: Filter the reaction mixture through a short pad of Celite to remove the manganese salts. Wash the Celite pad thoroughly with additional DCM and EtOAc.
Concentration: Evaporate the filtrate under reduced pressure to yield the pure 5-formyl intermediate. This product is typically pure enough (>95%) to be used directly in subsequent Horner-Wadsworth-Emmons or reductive amination steps.
References
Compounds and compositions as protein kinase inhibitors - Google Patents (US9850229B2).
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC (PubMed Central). Available at:[Link]
1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research - SciSpace. Available at:[Link]
Application Note: Microwave-Assisted Synthesis & Functionalization of (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol
This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the microwave-assisted synthesis and downstream functionalization of (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol , a v...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the microwave-assisted synthesis and downstream functionalization of (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol , a versatile scaffold for kinase inhibitor development.
Executive Summary
(3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol (CAS: 1328640-65-8 ) represents a "privileged scaffold" in medicinal chemistry. The coexistence of a nucleophilic exocyclic amine (C3) and a modifiable hydroxymethyl group (C5) makes it an ideal precursor for fused heterocycles, particularly pyrazolo[1,5-a]pyrimidines , which are potent inhibitors of cyclin-dependent kinases (CDKs) and PI3K
.
Traditional thermal synthesis of this core and its derivatives often requires prolonged reflux times (12–24 hours) and suffers from regioselectivity issues. This guide presents a Microwave-Assisted Organic Synthesis (MAOS) workflow that reduces reaction times to minutes while enhancing yield and purity through superheating and dipolar polarization effects.
Scientific Rationale & Mechanism
Why Microwave Irradiation?
In the synthesis of aminopyrazoles and their fused derivatives, microwave irradiation offers two distinct advantages:
Thermal Effect (Arrhenius): Rapid heating to temperatures significantly above the solvent's boiling point (e.g., Ethanol at 150°C) accelerates the rate-determining step, typically the nucleophilic attack of the hydrazine or amine.
Specific Microwave Effect: The polar transition states involved in the cyclocondensation of hydrazines with
-ketonitriles are stabilized by dipolar polarization, lowering the activation energy ().
Retrosynthetic Pathway
The workflow is divided into two phases:
Phase A: Construction of the pyrazole core (if not purchased).
Phase B: Cyclocondensation to form the biologically active pyrazolo[1,5-a]pyrimidine scaffold.
Figure 1: Integrated workflow for the synthesis and application of the aminopyrazole scaffold.
Experimental Protocols
Protocol A: Microwave-Assisted Synthesis of the Pyrazolo[1,5-a]pyrimidine Scaffold
Objective: To synthesize pyrazolo[1,5-a]pyrimidine derivatives using (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol as the binucleophile. This is the primary application for drug discovery libraries.
Cool the vial to room temperature (using compressed air cooling feature).
Pour the reaction mixture into 10 mL of ice-cold water .
Precipitation: The product usually precipitates as a solid. Collect via vacuum filtration.
Wash: Wash with cold water (2 x 5 mL) and cold ethanol (1 x 2 mL).
Purification: Recrystallize from Ethanol/DMF if necessary.
Optimization Data (Representative):
Entry
Solvent
Temp (°C)
Time (min)
Yield (%)
1
Ethanol
80 (Reflux)
240 (4 h)
65
2
Ethanol
140 (MW)
10
78
3
AcOH
140 (MW)
5
92
4
Water
160 (MW)
10
55
Analyst Note: The use of acetic acid acts as both solvent and acid catalyst, significantly improving the cyclodehydration step compared to neutral solvents.
Protocol B: Synthesis of the Core Scaffold (If Commercial Source Unavailable)
Objective: Rapid synthesis of the ester precursor Ethyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate via MW irradiation.
Mix Ethyl hydrazine oxalate (1.0 mmol) , Ethyl (ethoxymethylene)cyanoacetate (1.0 mmol) , and Et3N (1.1 mmol) in 3 mL Ethanol in a MW vial.
Irradiate at 120°C for 10 minutes .
Cool and concentrate in vacuo.
Purify via flash column chromatography (Hexane/EtOAc) to separate the 3-amino-5-carboxylate (major) from regioisomers.
Note: Regioselectivity is controlled by the steric bulk of the hydrazine and the electronic nature of the vinyl nitrile. Verify structure via NOE NMR experiments.
Reduction (Thermal Step): Dissolve the ester in dry THF, cool to 0°C, and carefully add LiAlH4 (2.0 equiv). Stir at RT for 2 hours. Quench (Fieser method) to obtain the target alcohol.
Critical Process Parameters & Troubleshooting
Regioselectivity Control
When condensing aminopyrazoles with non-symmetrical 1,3-dicarbonyls (e.g., ethyl acetoacetate), two isomeric fused systems are possible:
Path A: Attack of exocyclic -NH2 on the ketone
7-methyl-5-oxo isomer.
Path B: Attack of ring Nitrogen (N2) on the ketone.
Solution: In acidic media (AcOH) under MW conditions, the reaction is thermodynamically controlled, typically favoring the 7-methyl-5-oxo derivative (formation of the amide bond at the most electrophilic ester position).
Safety Considerations
Pressure: Ethanol at 150°C generates significant pressure (~10-12 bar). Ensure vials are rated for >20 bar.
Hydrazines: Ethyl hydrazine is toxic and potentially unstable. Handle in a fume hood.
Superheating: Microwave heating can cause "bumping" upon uncapping. Always allow the vessel to cool to <50°C before opening.
References
Gomha, S. M., et al. (2017). "Microwave-assisted one pot three-component synthesis of some novel pyrazole scaffolds as potent anticancer agents." Chemistry Central Journal.
Poursattar Marjani, A., et al. (2015). "The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives." Arkivoc.
Aggarwal, R., et al. (2011). "Microwave-assisted synthesis of some novel 3-substituted-5-hydroxy-1-phenylpyrazoles." Journal of Chemical Sciences.
Application Note: Crystallization & Isolation of (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol
Executive Summary (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol is a critical heterocyclic building block used in the synthesis of kinase inhibitors and other pharmaceutical agents. Its physicochemical profile—characterized...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol is a critical heterocyclic building block used in the synthesis of kinase inhibitors and other pharmaceutical agents. Its physicochemical profile—characterized by a polar pyrazole core, a hydrogen-bond-donating primary amine, and a hydrophilic hydroxymethyl group—presents significant isolation challenges.[1]
While often isolated as a viscous oil or amorphous foam after silica chromatography, crystalline forms are preferred for stability, purity, and handling during scale-up. This guide details three field-proven protocols to isolate this molecule as a crystalline solid, prioritizing the free base form but providing a salt-formation contingency for difficult batches.
Physicochemical Profile & Solubility Analysis
Understanding the polarity vector of the molecule is the first step to successful crystallization.
Feature
Chemical Implication
Crystallization Impact
Primary Amine (-NH₂)
Basic, H-bond donor
Increases solubility in polar protic solvents (MeOH, Water).
Hydroxymethyl (-CH₂OH)
H-bond donor/acceptor
High affinity for alcohols; risk of oiling out in pure hydrocarbons.
Ethyl Group (-CH₂CH₃)
Lipophilic tail
Provides a "handle" for solubility in moderate polarity solvents (EtOAc, DCM).[1]
Pyrazole Ring
Aromatic, planar
Facilitates pi-stacking if steric hindrance is minimized.[1]
Solubility Matrix (Empirical)
High Solubility (Solvents): Methanol, Ethanol, DMSO, DMF.[1]
The following flowchart illustrates the decision-making process for selecting the optimal crystallization strategy based on crude purity and physical state.
Figure 1: Decision tree for selecting the appropriate isolation protocol based on the initial state of the material.
Best for: Converting high-purity oils into solids.
Mechanism: Isopropanol (IPA) solubilizes the polar amine/alcohol groups, while n-Heptane reduces the dielectric constant, forcing the lattice to form.
Slurry Formation: Suspend the solid in EtOAc (10 volumes).
Co-Solvent Addition: Heat the slurry to reflux (approx. 77°C). Add Ethanol dropwise through the condenser until the solid just dissolves.
Why: This creates a saturated solution near the boiling point.
Clarification: If particulates remain, filter the hot solution through a pre-warmed glass frit or Celite pad.
Controlled Cooling: Turn off the heat source and allow the oil bath to cool naturally to room temperature. Rapid cooling often traps impurities or causes oiling out.
Isolation: Collect the crystals by filtration. Wash with cold EtOAc.
Protocol C: Salt Formation (HCl Salt)
Best for: "Rescuing" a batch that persistently oils out or refuses to solidify as a free base.[1]
Mechanism: Protonation of the primary amine disrupts intermolecular H-bonding networks that favor the oil state, creating a high-melting ionic lattice.
Technical Support Center: Optimizing the Synthesis of (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol
Knowledge Base Article: KB-8472 Target Audience: Process Chemists, Drug Discovery Scientists, and Chemical Engineers Last Updated: March 8, 2026 Welcome to the Process Chemistry Support Portal. As a Senior Application Sc...
Author: BenchChem Technical Support Team. Date: March 2026
Knowledge Base Article: KB-8472
Target Audience: Process Chemists, Drug Discovery Scientists, and Chemical Engineers
Last Updated: March 8, 2026
Welcome to the Process Chemistry Support Portal. As a Senior Application Scientist, I have compiled this knowledge base to address the most critical bottlenecks encountered during the synthesis of[1]. This guide bridges the gap between theoretical mechanism and bench-top execution, focusing heavily on regiocontrol during pyrazole cyclization and chemoselectivity during ester reduction.
Part 1: Process Overview & Mechanistic Workflow
The standard synthetic route to this highly polar pyrazole derivative involves a two-step sequence:
Regioselective Cyclocondensation: Reaction of ethylhydrazine with a 1,3-dielectrophile (e.g., ethyl 3-cyano-2-oxopropanoate) to form the intermediate ester.
Hydride Reduction: Conversion of the C5-carboxylate to the corresponding hydroxymethyl group.
Figure 1: Two-step synthetic workflow for (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol.
Part 2: Troubleshooting Guides & FAQs
Q1: Why am I obtaining a complex mixture of regioisomers during the pyrazole ring formation, and how can I favor the 3-amino-1-ethyl isomer?
Causality & Expert Insight:
The synthesis of the pyrazole core via the Knorr-type condensation of substituted hydrazines with 1,3-diketones or cyanoacetates is notoriously prone to poor [2]. The terminal
of ethylhydrazine is less sterically hindered, while the internal is more electron-rich. Depending on which nitrogen attacks the highly electrophilic ketone carbonyl first, you will generate either the 1-ethyl-3-amino or the 1-ethyl-5-amino regioisomer.
Resolution:
To drive the regioselectivity toward the desired ethyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate, strict pH control is required. Running the condensation under slightly acidic conditions (pH 4-5) reversibly protonates the more basic terminal amine. This forces the internal
to initiate the nucleophilic attack on the ketone, ensuring the ethyl group is positioned at N1 relative to the C5-carboxylate.
Q2: My ester reduction using
results in terrible emulsions during workup and low isolated yields. How can I resolve this?
) is a powerful reagent that reduces esters to primary alcohols via a [3]. However, the free group on your pyrazole substrate reacts with the highly Lewis-acidic aluminum species to form stable, gelatinous aluminate complexes. When quenched with water, these complexes form unfilterable emulsions that trap your highly polar product in the aqueous layer.
Resolution:
You must abandon standard aqueous quenching and implement the Fieser Workup . This self-validating method systematically hydrolyzes the aluminum complexes into a granular, crystalline matrix of sodium aluminate, which can be easily filtered.
Protocol 1: The Fieser Workup for
Reductions
(For every grams of used in the reaction)
Cool the reaction mixture to 0 °C under an inert atmosphere.
Slowly add
mL of distilled water dropwise while stirring vigorously to quench unreacted hydride.
Add
mL of 15% aqueous NaOH solution.
Add
mL of distilled water.
Warm to room temperature and stir for 15–30 minutes.
Validation Step: The system is self-validating; the transition from a gray, gelatinous slurry to a stark white, granular suspension confirms the complete breakdown of the aluminate emulsion.
Filter the mixture through a pad of Celite and wash the filter cake generously with hot ethyl acetate or 10% MeOH/DCM.
Q3: Is there a milder alternative to
that avoids these aluminum emulsions entirely while still reducing the ester?
) alone is insufficiently reactive to [4], adding anhydrous calcium chloride () generates calcium borohydride () in situ. The calcium ion acts as a Lewis acid, coordinating and activating the ester carbonyl, while the borohydride delivers the hydride. This system is highly chemoselective, tolerating the free amino group without forming intractable emulsions.
Protocol 2: Chemoselective Ester Reduction via
Dissolve the intermediate ester (1.0 eq) in anhydrous ethanol (0.2 M) and cool to 0 °C.
Add anhydrous
(1.5 eq) and stir for 15 minutes to pre-coordinate the ester.
Slowly add
(3.0 eq) in small portions to manage exothermic hydrogen gas evolution.
Allow the reaction to warm to room temperature and stir for 4-6 hours.
Validation Step: Monitor the reaction via TLC (UV active). The disappearance of the less polar ester spot and the emergence of a highly polar baseline spot confirms successful reduction.
Quench carefully with saturated aqueous
until bubbling ceases.
Evaporate the ethanol under reduced pressure, then extract the aqueous residue with a highly polar organic solvent mixture (e.g., 9:1 DCM:MeOH).
Part 3: Quantitative Data Summary
Evaluating the right reducing agent is critical for scaling this reaction. Below is a comparative analysis of hydride donors for this specific transformation.
Reducing Agent System
Equivalents of Hydride
Reaction Temp (°C)
Chemoselectivity Profile
Workup Complexity
Expected Yield (%)
/ THF
2.0 - 3.0
0 to 25
Low (Reduces most functional groups)
High (Requires Fieser method)
45 - 60
+ / EtOH
3.0 - 4.0
0 to 25
High (Tolerates free amino groups)
Low (Simple aqueous quench)
75 - 85
DIBAL-H / DCM
2.5 - 3.0
-78 to 0
Moderate
Medium (Requires Rochelle's salt)
60 - 70
Part 4: Troubleshooting Decision Tree
Use the following diagnostic flowchart to isolate the root cause of low yields in your synthetic workflow.
Figure 2: Troubleshooting decision tree for diagnosing and resolving low reaction yields.
References
Master Organic Chemistry. "Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives". Source: masterorganicchemistry.com. URL: [Link]
Chemistry LibreTexts. "Esters can be reduced to 1° alcohols using LiAlH4". Source: libretexts.org. URL: [Link]
National Institutes of Health (PMC). "Synthesis and evaluation of tetrahydropyrazolopyridine inhibitors of anion exchange protein SLC26A4 (pendrin)". Source: nih.gov. URL: [Link]
Troubleshooting purification of (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol from byproducts
Senior Application Scientist Note: Purifying (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol (CAS 1328640-65-8) presents a unique set of challenges due to its amphoteric nature and high polarity . The molecule contains a basic...
Author: BenchChem Technical Support Team. Date: March 2026
Senior Application Scientist Note:
Purifying (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol (CAS 1328640-65-8) presents a unique set of challenges due to its amphoteric nature and high polarity . The molecule contains a basic primary amine, a nucleophilic pyrazole ring, and a polar primary alcohol. This combination often leads to poor retention on silica, "streaking," and difficulty in separating regioisomers.
This guide moves beyond standard protocols, focusing on the causality of separation failures and providing self-validating workflows to ensure high purity for downstream applications.
Table of Contents
Phase 1: The Crude Workup (Removing Salts & Reagents)
Context: This compound is typically synthesized via the reduction of Ethyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate using hydride reagents (e.g., LiAlH4 or LAH). The most common failure point is the formation of aluminum emulsions or "sticky" salts that trap the polar product.
Issue: Low Yield / Product Trapped in Aqueous Phase
Because the product contains both an amine and an alcohol, it has significant water solubility. Standard aqueous workups often result in massive yield loss.
Protocol: The "Dry" Quench (Fieser Method Optimization)
Instead of a large volume of water, use the stoichiometric Fieser method to precipitate aluminum salts as a granular solid, which can be filtered off.
Reagent
Ratio (per g of LiAlH4 used)
Action
Water
1.0 mL
Add slowly at 0°C. vigorous stirring.
15% NaOH
1.0 mL
Add slowly. Mixture will turn white/thick.
Water
3.0 mL
Add finally to loosen the salts.
MgSO4
~2-5 g
Add directly to the reaction pot to dry the solvent.
Step-by-Step:
Dilute reaction mixture with diethyl ether or THF (if not already the solvent).
Perform the additions in the table above.
Stir for 15 minutes until the gray precipitate turns into a white, granular sand.
Filter through a Celite pad.
Critical Step: Wash the filter cake with hot THF or 10% MeOH in DCM . The product effectively "sticks" to aluminum salts; cold ether is insufficient to desorb it.
Phase 2: Chromatographic Separation (The Tailing Amine Problem)
Context: The primary amine at C3 interacts strongly with the acidic silanols on silica gel, causing peak tailing (streaking) and co-elution with impurities.
Workflow: Optimized Flash Chromatography
Figure 1: Decision tree for overcoming amine-silica interactions.
The "Amine Shift" Solvent System:
Standard eluents (Hexane/EtOAc) rarely work for this molecule due to insolubility.
Base System: Dichloromethane (DCM) / Methanol (MeOH).
The Fix: Pre-treat your silica column with 1% Triethylamine (Et3N) in Hexane, or include 1% Ammonium Hydroxide (NH4OH) in your mobile phase.
Recommended Gradient:
Start: 100% DCM
Ramp to: 90:9:1 (DCM : MeOH : NH4OH)
Visualization:
The product is UV active (pyrazole ring, ~254 nm), but for high sensitivity, use a Ninhydrin stain . The primary amine will turn a distinct purple/red upon heating.
Phase 3: Regioisomer Differentiation (1,3 vs 1,5 Systems)
Context: If the synthesis involved the cyclization of a hydrazine with a diketone or nitrile equivalent, you likely have a mixture of:
These are regioisomers with identical mass. They are difficult to separate but chemically distinct.
Diagnostic: NOESY NMR
You cannot rely on simple 1H NMR splitting patterns alone as both isomers look similar. You must run a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.
Target (1-Ethyl-5-Methanol): You will see a NOE correlation between the N-Ethyl protons (CH2) and the Hydroxymethyl protons (CH2-OH). They are spatially close.
Byproduct (1-Ethyl-3-Methanol): You will see a NOE correlation between the N-Ethyl protons and the C4-H proton (the proton on the pyrazole ring). The methanol group is too far away.
Feature
Target (5-Methanol)
Byproduct (3-Methanol)
N-Ethyl NOE
Correlates with -CH2OH
Correlates with Ring C4-H
Polarity (TLC)
Generally More Polar (Lower Rf)
Generally Less Polar (Higher Rf)
Solubility
Higher in water
Lower in water
Phase 4: Crystallization & Polishing
If chromatography yields a gum or oil (common for amino-alcohols), use crystallization to obtain a solid.
Solvent Systems:
Acetonitrile (ACN): Dissolve in minimal hot ACN. Cool slowly to -20°C. This is often the best solvent for polar pyrazoles.
EtOAc / Hexane: Dissolve in minimal hot EtOAc. Add Hexane dropwise until cloudy.
Trituration: If it is an oil, add Diethyl Ether or MTBE and scratch the flask sides vigorously with a glass rod to induce nucleation.
FAQ & Troubleshooting
Q: The product is turning red/brown on the column.
A: Aminopyrazoles are oxidation-sensitive. The silica gel surface can catalyze oxidation.
Fix: Flush the column with Nitrogen before use and elute quickly. Add a small amount of antioxidant (e.g., BHT) to the eluent if the problem persists, though this is rarely necessary if the column is neutralized with Et3N.
Q: I have residual starting material (Ester) that won't separate.
A: Use an Acid-Base Extraction .
Dissolve mixture in DCM.
Extract with 1M HCl (The amine product goes into water; the ester stays in DCM).
Wash the aqueous layer with DCM.
Basify the aqueous layer (pH > 10) with NaOH.
Extract the product back into EtOAc or DCM/Isopropanol (3:1).
Q: My yield is >100%.
A: You likely have trapped solvent or inorganic salts.
Fix: Re-dissolve in absolute ethanol, filter through a 0.45 µm syringe filter (removes salts), and re-evaporate. Dry under high vacuum (0.1 mbar) at 40°C for 12 hours.
References
Fieser, L. F.; Fieser, M.Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 581. (Standard Protocol for AlH4 quenching).
Lynch, M. A., et al. "Synthesis and modification of pyrazoles for pharmaceutical applications." Journal of Heterocyclic Chemistry. (General reference for aminopyrazole handling).
PubChem. "Compound Summary: (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol." National Center for Biotechnology Information. Available at: [Link]
Troubleshooting
Resolving solubility issues of (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol in organic solvents
Technical Support Center: (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol Case ID: SOL-PYR-005 Status: Active Specialist: Senior Application Scientist[1] Executive Summary: The Solubility Paradox Welcome to the technical suppo...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol
Case ID: SOL-PYR-005
Status: Active
Specialist: Senior Application Scientist[1]
Executive Summary: The Solubility Paradox
Welcome to the technical support hub for (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol .
If you are struggling with this molecule, you are not alone. This intermediate presents a classic "Solubility Paradox" in heterocyclic chemistry. While the 1-ethyl group suggests some lipophilicity, the molecule is dominated by a "push-pull" hydrogen bonding network created by the 3-amino (donor/acceptor) and 5-hydroxymethyl (donor/acceptor) groups.[1]
The Result: High crystal lattice energy. It resists dissolving in non-polar solvents (DCM, Toluene) but is too lipophilic to stay happily in water during extractions, often leading to "oiling out" or emulsion formation.
This guide provides self-validating protocols to overcome these specific physical chemistry barriers.
User Query: "I cannot get the solid to dissolve in standard organic solvents for my reaction/analysis. What should I use?"
Technical Insight:
The high polarity of the pyrazole core, combined with the hydrogen bonding capability of the primary amine and alcohol, requires solvents with high dielectric constants or the ability to disrupt H-bonds.
Solubility Matrix
Solvent Class
Solvent
Predicted Solubility
Application Note
Chlorinated
DCM / Chloroform
Poor (< 5 mg/mL)
Do not use pure. Requires 5-10% MeOH as a co-solvent to break lattice energy.[1]
Protic
Methanol / Ethanol
High (> 50 mg/mL)
Ideal for reactions and transfers.[1] Can cause transesterification if esters are present.[1]
Aprotic Polar
DMSO / DMF
Very High
Use for stock solutions.[1] Warning: Difficult to remove during workup; requires lyophilization or extensive water washing.[1]
Ethers
THF / 2-MeTHF
Moderate
Good compromise.[1] 2-MeTHF is preferred for process chemistry due to better phase separation with water.[1]
Hydrocarbons
Hexane / Toluene
Insoluble
Use only as anti-solvents to force precipitation.[1]
Troubleshooting Protocol: The "Co-Solvent Switch"
If your protocol requires a non-polar solvent (e.g., DCM) but the compound won't dissolve:
Dissolve the compound in a minimum volume of Methanol (MeOH).
Dilute slowly with DCM to reach a 10:90 (MeOH:DCM) ratio.
Validate: If precipitation occurs, add small amounts of Triethylamine (TEA).[1] The basicity of TEA prevents the amine from protonating and interacting with acidic impurities, often stabilizing the solution.
Module 2: Workup & Extraction (The "Crash Out" Fix)
User Query: "My product is stuck in the aqueous layer, or it formed a gum at the interface. How do I get it out?"
Technical Insight:
The LogP of this molecule is likely near 0 or slightly negative. Standard EtOAc/Water extractions will fail because the compound partitions equally between phases.
Protocol: The "Salting Out" & Mixed-Solvent Extraction
Do not rely on simple EtOAc extraction.[1] Use this modified workflow to force the equilibrium toward the organic phase.
Saturation: Saturate the aqueous layer with NaCl (brine). This increases the ionic strength, reducing the solubility of organics (Salting Out effect).
Why? You must deprotonate the pyrazole ring and the amine to ensure the molecule is neutral. If pH < 7, the protonated species is highly water-soluble.[1]
The "Magic" Solvent Mixture:
Instead of pure EtOAc, use IPA:Chloroform (1:3) or n-Butanol .[1]
Mechanism:[1][2][3] These solvent systems have higher polarity and can solvate the hydroxyl/amine groups better than EtOAc, pulling the compound out of the brine.
Drying: Dry the organic layer over Na₂SO₄ (Sodium Sulfate), not MgSO₄. Magnesium can coordinate with the amino-alcohol moiety, leading to yield loss.[1]
Module 3: Purification (Chromatography)
User Query: "The compound streaks on the silica column and I lose yield."
Technical Insight:
The primary amine (-NH2) interacts strongly with the acidic silanol groups (Si-OH) on standard silica gel, causing "tailing" and irreversible adsorption.[1]
Protocol: Basified Silica Chromatography
You must neutralize the silica surface before running the column.
Step-by-Step:
Pre-treatment: Slurry your silica gel in a mobile phase containing 1% Triethylamine (TEA) or 1% NH₄OH .[1]
Eluent System: Use a gradient of DCM : MeOH (containing 1% NH₄OH) .
Alternative (Reverse Phase): If silica fails, use C18 Reverse Phase silica.[1] Elute with Water:Acetonitrile (0.1% Formic Acid).[1] The compound will elute early due to polarity, but peak shape will be sharp.
Visual Troubleshooting Guides
Figure 1: Solubility & Solvent Selection Decision Tree
Use this logic flow to select the correct solvent system based on your experimental stage.
Caption: Decision tree for solvent selection based on experimental phase (Reaction, Workup, or Analysis).
Figure 2: Purification Workflow (Silica vs. Reverse Phase)
Choose the right purification path to avoid streaking and yield loss.
Caption: Workflow for selecting the appropriate chromatography method to prevent amine-silica interaction.
References
BenchChem. Overcoming poor solubility of pyrazole derivatives during reaction workup. Retrieved from .[1]
National Institutes of Health (NIH). PubChem Compound Summary: (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanol.[1] (Structural analog data). Retrieved from .[1][4]
Sigma-Aldrich. Product Specification: (3-amino-1-ethyl-1H-pyrazol-5-yl)methanol.[1] Retrieved from .[1]
Biotage. How to purify hydrophilic peptides and amines. (General principles for polar amine purification). Retrieved from .
Marín-Luna, M., et al. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI, 2019. (Acidity/Basicity constants). Retrieved from .[1]
Technical Support Center: Troubleshooting the Oxidation of (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing chemoselectivity challenges during the oxidation of (3-Amino-1-ethyl-1H-pyrazol-5-yl)...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing chemoselectivity challenges during the oxidation of (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol.
Mechanistic Insights: The Causality of Side Reactions
Oxidizing the C5-hydroxymethyl group of (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol to an aldehyde while leaving the C3-primary amine intact presents a classic chemoselectivity problem[1]. If the reaction environment is not carefully controlled, three primary side reactions will dominate your workflow:
N-Oxidation : The electron-rich primary amine is highly susceptible to oxidation. Strong or unbuffered oxidants (e.g.,
, standard ) will rapidly oxidize the amine to nitroso, nitro, or azo compounds before the alcohol is fully converted.
Schiff Base Condensation (Polymerization) : The desired pyrazole-5-carboxaldehyde is a highly electrophilic species. Because the starting material and the product both exist in the reaction mixture simultaneously, the nucleophilic C3-amine can attack the newly formed C5-aldehyde intermolecularly. This Schiff base condensation leads to oligomers and insoluble dark tars[1].
Over-Oxidation : In aqueous or unbuffered conditions, the aldehyde exists in equilibrium with its hydrate, which is easily over-oxidized to the corresponding pyrazole-5-carboxylic acid.
Troubleshooting & FAQs
Q: My reaction mixture turns into a dark, insoluble tar, and the yield of the aldehyde is <10%. What is happening?A: You are observing intermolecular Schiff base condensation. The unprotected primary amine is reacting with the newly formed aldehyde. To prevent this, you must either run the reaction at extreme dilution to favor intramolecular kinetics (which is impractical for scale-up) or utilize an indirect route involving a protection/deprotection strategy (e.g., Boc protection)[1].
Q: I want to avoid the extra steps of protecting and deprotecting the amine. Are there chemoselective oxidants that only react with the alcohol?A: Yes. Two primary systems are recommended:
AZADO/Copper Catalysis : The 2-azaadamantane N-oxyl (AZADO)/copper catalytic system is highly chemoselective for the aerobic oxidation of unprotected amino alcohols to amino carbonyls, avoiding amine oxidation entirely[1].
Activated Manganese Dioxide (
) : Active is a classic reagent for the mild oxidation of heterocyclic and allylic methanols[2]. While it requires a large stoichiometric excess (often 10-20 equivalents) and longer reaction times, it generally leaves primary amines intact[2].
Q: If I choose to protect the amine, which protecting group is best suited for standard oxidations like Dess-Martin Periodinane (DMP) or Swern?A: The tert-butyloxycarbonyl (Boc) group is highly recommended. It effectively reduces the nucleophilicity of the nitrogen, preventing Schiff base formation, and is completely stable to the mildly acidic conditions of DMP and the low-temperature conditions of the Swern oxidation.
Validated Experimental Protocols
Protocol A: Direct Chemoselective Aerobic Oxidation (AZADO/Cu)
This protocol utilizes AZADO and Copper catalysis to directly oxidize the alcohol without requiring amine protection[1].
Step-by-Step Methodology:
Setup : In a round-bottom flask open to the air, dissolve (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol (1.0 equiv) in acetonitrile to achieve a 0.1 M concentration.
Catalyst Addition : Add
(5 mol%), 4-dimethylaminopyridine (DMAP, 10 mol%), and AZADO (1 mol%) to the solution[1].
Reaction : Stir the mixture vigorously at room temperature. The aerobic environment acts as the terminal oxidant[1].
Monitoring & Self-Validation : Monitor via TLC (DCM:MeOH 9:1).
Self-Validation Checkpoint: The starting material will stain strongly with ninhydrin (purple/red). The desired product will also stain with ninhydrin (confirming the amine is intact) but will appear at a higher
value and stain strongly with 2,4-Dinitrophenylhydrazine (2,4-DNP) (yellow/orange), confirming the successful formation of the aldehyde.
Workup : Quench with saturated aqueous
, extract with EtOAc, dry over , and concentrate under reduced pressure.
Use this protocol if you lack access to AZADO or require a highly robust, scalable alternative that physically prevents Schiff base formation[1].
Step-by-Step Methodology:
Protection : Dissolve the starting material in THF. Add
(1.05 equiv) and Triethylamine (1.2 equiv). Stir at room temperature for 4 hours.
Self-Validation Checkpoint: Analyze via LC-MS. The intermediate should show a mass shift of +100 Da. A negative ninhydrin stain on the TLC plate confirms complete protection of the primary amine.
Oxidation : Dissolve the crude Boc-protected intermediate in anhydrous Dichloromethane (DCM) at 0 °C. Add Dess-Martin Periodinane (1.2 equiv) portion-wise.
Reaction : Warm to room temperature and stir for 2 hours.
Workup : Quench with a 1:1 mixture of saturated aqueous
and . Extract with DCM. The Boc group can subsequently be removed using 20% TFA in DCM.
Quantitative Data Comparison
The following table summarizes the operational metrics of the recommended oxidation strategies to help you select the best route for your specific constraints:
Requires strict temperature control (-78 °C); generates dimethyl sulfide.
Reaction Pathway Visualization
The following diagram illustrates the causality of the side reactions versus the desired chemoselective pathways.
Reaction pathways and side reactions during the oxidation of the aminopyrazole methanol.
References
Sasano Y, Nagasawa S, Yamazaki M, Shibuya M, Park J, Iwabuchi Y. Highly chemoselective aerobic oxidation of amino alcohols into amino carbonyl compounds. Angew Chem Int Ed Engl. 2014 Mar 17;53(12):3236-40. URL: [Link]
Fatiadi, A. J. Active Manganese Dioxide Oxidation in Organic Chemistry - Part I. Synthesis 1976(02): 65-104. URL: [Link]
Dess, D. B.; Martin, J. C. Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. J. Org. Chem. 1983, 48, 22, 4155–4156. URL: [Link]
Optimizing temperature and pH for (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol stability
This technical guide serves as a comprehensive resource for optimizing the stability of (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol (CAS: 1328640-65-8). It is designed to function as a self-validating troubleshooting syste...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide serves as a comprehensive resource for optimizing the stability of (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol (CAS: 1328640-65-8). It is designed to function as a self-validating troubleshooting system for researchers observing degradation or inconsistency in their experiments.
Status: Operational
Subject: Optimization of pH, Temperature, and Storage Conditions
Target Compound: (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol
Chemical Formula: C₆H₁₁N₃O | MW: 141.17 g/mol
Executive Summary & Chemical Profile[1][2]
(3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol is a bifunctional pyrazole intermediate containing a primary amine at position 3 and a hydroxymethyl group at position 5. Its stability is governed by two competing reactivities: the nucleophilicity of the amine and the oxidative susceptibility of the primary alcohol.
Critical Stability Factors:
Oxidative Sensitivity: High. The electron-rich amino-pyrazole core is prone to oxidative coupling and N-oxidation upon exposure to air and light.
pH Sensitivity: The compound exhibits pH-dependent solubility and reactivity. It is most stable in slightly acidic to neutral buffers where the amine is protonated or the free base is not activated for oxidation.
Quick Reference Data Table
Parameter
Specification / Recommendation
Optimal pH Range
pH 5.0 – 7.5 (Buffered)
Storage Temperature
+2°C to +8°C (Short-term) / -20°C (Long-term)
Light Sensitivity
High (Store in amber vials/foil-wrapped)
Atmosphere
Inert Gas (Argon or Nitrogen blanket required)
Solubility
Soluble in Methanol, DMSO, Ethanol; Moderate in Water
pKa (Predicted)
~4.1 (Pyrazole-NH⁺), ~13.5 (Alcohol-OH)
Troubleshooting & Optimization Guide
Issue 1: "My sample turned yellow/brown after 24 hours."
Diagnosis: Oxidative Degradation.
Mechanism: Amino-pyrazoles are electron-rich systems. Exposure to UV light or atmospheric oxygen facilitates the formation of radical cations, leading to azo-coupling (dimerization) or the formation of quinoid-like impurities, which are highly colored (yellow/brown) even at trace levels (<1%).
Corrective Protocol:
Purge: Always handle the neat liquid or solution under a stream of Nitrogen or Argon.
Light Block: Wrap all reaction vessels and storage vials in aluminum foil.
Antioxidants: For non-sensitive applications, add 0.1% w/v ascorbic acid or EDTA to aqueous buffers to scavenge free radicals and metal ions that catalyze oxidation.
Issue 2: "Inconsistent yields during coupling reactions."
Diagnosis: pH-Induced Reactivity or Solubility Issues.
Mechanism:
pH < 4.0: The 3-amino group is fully protonated (
), rendering it non-nucleophilic. This prevents reaction with electrophiles (e.g., acid chlorides, aldehydes).
pH > 9.0: The free base is predominant, but high pH increases the rate of oxidative degradation and may promote side reactions involving the hydroxymethyl group (e.g., elimination or aldol-like condensations if other reagents are present).
Optimization Workflow:
For Amine Coupling: Maintain pH 7.5–8.5 using a tertiary amine base (e.g., DIPEA) only during the reaction. Do not store the starting material at this pH.
For Storage/Handling: Maintain pH 5.0–6.0 (e.g., Ammonium Acetate or Phosphate buffer).
Issue 3: "Appearance of a new peak at RRT 0.9 or 1.1 in HPLC."
Diagnosis: Hydroxymethyl Oxidation or Acetylation.
RRT ~0.9 (More Polar): Likely the corresponding carboxylic acid or aldehyde (oxidation of the C5-methanol group).
RRT ~1.1 (Less Polar): If using acetic acid/methanol, potential esterification or acetylation of the amine.
Visualizing Degradation Pathways
The following diagram illustrates the primary degradation routes based on the functional group chemistry of amino-pyrazole-methanols.
Figure 1: Predicted degradation pathways based on amino-pyrazole reactivity. The primary routes involve oxidation of the C5-hydroxymethyl group (red) and oxidative coupling of the C3-amino group (yellow).
New Peaks: Identify if they are polar (early eluting, likely hydrolysis/oxidation) or non-polar (late eluting, likely dimerization).
Protocol B: Temperature Optimization for Reaction
Objective: Minimize thermal degradation during synthesis.
Guideline:
Standard Reaction: Run at 0°C to 25°C .
Avoid Reflux: Do not reflux in high-boiling solvents (e.g., DMF, DMSO) unless absolutely necessary. If heating is required, keep below 60°C and limit time to <4 hours.
Quenching: Cool the reaction mixture to 0°C before quenching to prevent exotherm-induced degradation.
Frequently Asked Questions (FAQ)
Q1: Can I store the compound as a free base at room temperature?A: No. The free base is susceptible to oxidation. Store as the HCl salt if possible, or keep the free base at -20°C under Argon.
Q2: Is the hydroxymethyl group stable to strong acids?A: Generally, yes. The pyrazole ring is robust. However, prolonged exposure to hot, concentrated acids (e.g., H₂SO₄ > 80°C) may cause dehydration or rearrangement. Dilute acids (1M HCl) at room temperature are safe.
Q3: My compound is an oil. How do I handle it?A: Oils are harder to purify than solids. If purity is critical, consider converting it to a solid salt (e.g., Hydrochloride or Oxalate) by treating an ethereal solution of the free base with 1 equivalent of the acid. The resulting solid is more stable and easier to handle.
Q4: What is the best solvent for NMR?A: DMSO-d₆ or Methanol-d₄. Avoid CDCl₃ if it is acidic (common due to HCl formation in old chloroform), as this can cause broad peaks or degradation over time.
References
Sigma-Aldrich. (2024). Product Specification: 3-Amino-1-ethyl-1H-pyrazole-5-methanol (CAS 1328640-65-8).[1][2] Link
BenchChem. (2024). Stability of Methyl 3-Amino-1H-Pyrazole-4-Carboxylate Under Acidic Conditions. Link
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 54378129 (Related Amino-Pyrazole). Link
ChemicalBook. (2024). Properties of 3-Aminopyrazole Derivatives. Link
Technical Support Center: Troubleshooting the Purification of (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol
Welcome to the Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals facing challenges during the chromatographic purification of (3-Amino...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals facing challenges during the chromatographic purification of (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol .
Because this compound features a highly polar, multi-functional scaffold—comprising a basic primary amine, a hydrogen-bonding hydroxymethyl group, and an electron-rich pyrazole core—it is notoriously difficult to purify using standard normal-phase silica gel. This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to ensure high-purity recovery.
Diagnostic Workflow for Aminopyrazole Purification
Before committing your entire crude mixture to a column, utilize the following decision matrix to determine the optimal stationary and mobile phase conditions.
Diagnostic workflow for troubleshooting aminopyrazole streaking.
Frequently Asked Questions (FAQs)
Q1: Why does my compound streak completely from the baseline to the solvent front on silica TLC?A1: The primary cause of amine streaking is the secondary interaction between the basic functional groups (the 3-amino group and pyrazole nitrogens) and the acidic silanol groups (Si-OH) on the surface of the silica gel (1)[1]. Because the silica surface is heterogeneous, containing silanols with varying acidities, the basic aminopyrazole experiences multiple mechanisms of retention. The leading edge of the band elutes normally via polar partitioning, while strongly ionized molecules lag behind due to ionic binding, creating a severe "tail" (2)[2].
Q2: How do basic modifiers resolve this issue, and should I use Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH)?A2: Adding a competitive base to the mobile phase saturates and "deactivates" the highly active, acidic silanol sites (3)[3]. By outcompeting the aminopyrazole for these active sites, the modifier restricts the analyte's retention mechanism purely to standard partitioning.
TEA (1-3% v/v): Best for moderately polar solvent systems (e.g., Ethyl Acetate/Hexanes) (4)[4]. However, TEA can be difficult to remove completely post-purification due to its boiling point (89 °C).
NH₄OH (1-10% of a Methanol stock): Ideal for highly polar systems. It is highly volatile and easier to remove under reduced pressure, making it the preferred choice for stubborn, highly polar amines like (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol.
Q3: I synthesized this via the condensation of an alkylhydrazine and a nitrile. How do I separate the 3-amino regioisomer from the 5-amino regioisomer?A3: The synthesis of aminopyrazoles via hydrazine condensation frequently yields a mixture of 3-amino and 5-amino regioisomers (5)[5]. These isomers often have nearly identical Rf values on normal-phase silica. If basic modifiers fail to resolve them, switch to Reversed-Phase (C18) Chromatography (6)[6]. The hydrophobic 1-ethyl group interacts differently with the C18 phase depending on its proximity to the polar hydroxymethyl vs. amino groups, offering superior resolution.
Data Presentation: System Comparison
Table 1: Comparison of Chromatographic Systems for Aminopyrazole Derivatives
Chromatographic System
Mobile Phase Example
Modifier
Expected Outcome & Causality
Standard Normal Phase
DCM / Methanol
None
Failure: Severe tailing and irreversible adsorption due to unshielded silanol interactions.
Modified Normal Phase
DCM / Methanol
1-3% TEA
Acceptable: Improved peak shape; however, residual TEA salts may contaminate NMR spectra.
Modified Normal Phase
DCM / Methanol
1-10% NH₄OH
Optimal (NP): Sharp peaks; the volatile modifier allows for easy post-column removal via co-evaporation.
Reversed-Phase (C18)
Water / Acetonitrile
0.1% Formic Acid
Optimal (RP): Excellent resolution of regioisomers. Formic acid protonates the amine, increasing aqueous solubility and preventing secondary C18 matrix interactions.
Experimental Protocols
Protocol A: Ammonia-Modified Normal Phase Chromatography
Use this protocol if your primary goal is bulk purification and removal of non-polar starting materials.
Self-Validation (2D-TLC): Before running the column, validate stability. Spot the crude mixture on a silica TLC plate, run it in 90:10 DCM:MeOH (with 1% NH₄OH), dry the plate completely, rotate it 90 degrees, and run it again. Causality: If the compound lies perfectly on the diagonal, it is stable. If off-diagonal spots appear, the compound is degrading on silica, and you must switch to Protocol B.
Solvent Preparation: Prepare a stock solution of 10% concentrated aqueous NH₄OH in Methanol.
Eluent Mixing: Create the mobile phase by mixing Dichloromethane (DCM) with the Methanol/NH₄OH stock (e.g., start at 95:5 DCM:Stock, gradient to 85:15).
Column Neutralization: Slurry pack the silica gel using the prepared basic mobile phase. Flush with at least 3 column volumes (CV) to pre-neutralize all acidic silanols.
Sample Loading (Dry Load): Dissolve the crude (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol in a minimum amount of MeOH. Add 2-3 equivalents (by weight) of Celite 545 (Do not use silica for dry loading, as this traps the polar amine before it reaches the neutralized column bed). Evaporate to a free-flowing powder and load onto the column head.
Elution & Post-Processing: Elute the column. Pool product-containing fractions and evaporate under reduced pressure. Co-evaporate 3x with toluene to azeotropically remove residual water and ammonia.
Use this protocol if you need to separate the 3-amino from the 5-amino regioisomer, or if Protocol A's 2D-TLC showed degradation.
Solvent Preparation: Prepare Mobile Phase A (Milli-Q Water + 0.1% Formic Acid) and Mobile Phase B (LC-MS Grade Acetonitrile + 0.1% Formic Acid).
Column Equilibration: Equilibrate a C18 flash cartridge with 5% B for 5 CVs.
Sample Loading: Dissolve the crude mixture in the starting mobile phase (5% B). If solubility is poor, add a few drops of DMSO. Inject directly onto the column.
Gradient Elution: Run a shallow gradient from 5% B to 40% B over 15 CVs. Causality: The highly polar aminopyrazole will elute early. The shallow gradient maximizes the subtle hydrophobic differences between the 1-ethyl group orientations of the regioisomers.
Lyophilization: Pool pure fractions. Do not use a rotary evaporator, as concentrating water/formic acid will degrade the product. Flash-freeze the pooled fractions and lyophilize to yield the pure aminopyrazole formate salt. (If the free base is required, substitute Formic Acid with 10 mM Ammonium Bicarbonate, which also sublimes during lyophilization).
References
Common Causes Of Peak Tailing in Chrom
Peak Tailing In Chromatography: Troubleshooting Basics, GMP Insiders,
Solvent Systems for Flash Column Chromatography, Department of Chemistry, University of Rochester,
Minimizing Side Product Formation in Aminopyrazole Synthesis, BenchChem,
Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns, BenchChem,
Technical Support Center: Purification of Polar Heterocyclic Compounds, BenchChem,
Solving cyclization failures when using (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol
This guide functions as a specialized Technical Support Center for researchers working with (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol .[1] It addresses the unique challenges posed by this trifunctional scaffold (Amine, P...
Author: BenchChem Technical Support Team. Date: March 2026
This guide functions as a specialized Technical Support Center for researchers working with (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol .[1] It addresses the unique challenges posed by this trifunctional scaffold (Amine, Pyrazole N2, Alcohol).
Before attempting a fix, you must identify the competing pathway. This molecule presents three nucleophilic sites that compete during cyclization reactions (typically Pyrazolo[1,5-a]pyrimidine formation).[1]
Issue: You are reacting the scaffold with a 1,3-dicarbonyl (e.g.,
-keto ester) or equivalent.[1][2] You see the intermediate (Schiff base or amide) but the ring will not close to form the pyrimidine core.
Root Cause: The
nitrogen is pyridine-like and less nucleophilic.[1] The 1-ethyl group, while not directly blocking , locks the tautomer, preventing -assisted proton transfer which sometimes aids cyclization in unsubstituted pyrazoles.
The Protocol: Acid-Mediated Dehydration
Standard ethanol reflux is often insufficient.[1] You must protonate the carbonyl of the electrophile or the leaving group to facilitate the attack by
.
Optimized Workflow:
Step
Parameter
Recommendation
Rationale
Solvent
Primary
Glacial Acetic Acid (AcOH)
Acts as both solvent and catalyst.[1] Protonates the intermediate to lower the barrier for attack.
Temp
Setpoint
110°C - 120°C (Reflux)
High thermal energy is required to overcome the entropic penalty of ring closure.[1]
Additive
Optional
Piperidine (Cat.)
If using EtOH, add catalytic piperidine to drive the initial condensation, then add acid to close.
Time
Duration
4 - 16 Hours
Monitor by LCMS.[1] If intermediate persists >6h, add molecular sieves.[1]
Step-by-Step Guide:
Dissolve (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol (1.0 equiv) in Glacial AcOH (0.5 M concentration).
Advantage:[1][4][5] Regiochemistry is fixed.[1] You will not get a mixture of isomers where the pyrimidine ring fuses to the wrong side (unless the electrophile is non-symmetrical, in which case you get regioisomers based on electrophile orientation, not pyrazole tautomerism).
Disadvantage:[1][5] You lose the ability of the pyrazole NH to H-bond with the carbonyl oxygen of the electrophile to activate it (a mechanism often cited for unsubstituted pyrazoles). This is why Acid Catalysis (Module 2) is mandatory for this substrate.[1]
Figure 2: Mechanistic constraints of the N-ethyl substitution.[1]
References
El-Taweel, F. M. A. (2002).[1] Cyclization Reactions of 5-Aminopyrazoles with
-Ketoesters: New Synthetic Routes to Pyrazolo[1,5-a]Pyrimidine Derivatives.[1] Journal of the Chinese Chemical Society, 49, 1051-1056.
Aggarwal, R., et al. (2011). One-pot synthesis of pyrazolo[1,5-a]pyrimidines. Journal of Heterocyclic Chemistry, 48(5), 1168-1172. (Demonstrates efficacy of acetic acid reflux for N-substituted aminopyrazoles).
PubChem Compound Summary. (2024). (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanol (Analogous physicochemical data). National Center for Biotechnology Information.[1]
BenchChem Technical Guide. (2025). Solubility and Reactivity of Aminopyrazole Carboxylates.
Unambiguous Structural Elucidation of (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol: A Comparison of 1D vs. 2D NMR Strategies
Executive Summary: The Regioisomer Trap in Pyrazole Synthesis In pharmaceutical development, substituted pyrazoles are privileged scaffolds. However, the synthesis of N-substituted pyrazoles—such as (3-Amino-1-ethyl-1H-p...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Regioisomer Trap in Pyrazole Synthesis
In pharmaceutical development, substituted pyrazoles are privileged scaffolds. However, the synthesis of N-substituted pyrazoles—such as (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol—via the condensation of asymmetric 1,3-dielectrophiles with monosubstituted hydrazines frequently yields a mixture of regioisomers.
A critical systemic risk in analytical workflows is relying solely on 1D Nuclear Magnetic Resonance (NMR) spectroscopy for structural verification. Because the C3 and C5 positions of the pyrazole ring share highly similar electronic environments, 1D NMR often fails to provide definitive structural proof. This guide objectively compares the analytical performance of Routine 1D NMR Profiling against a Comprehensive 2D NMR Suite (HSQC + HMBC) , demonstrating why multiparametric 2D analysis is the non-negotiable standard for resolving pyrazole regiochemistry.
Methodology Comparison: 1D Profiling vs. 2D Elucidation
To establish a self-validating analytical system, we must evaluate our instrumental approaches based on their ability to prove spatial and through-bond connectivity.
Alternative A: Routine 1D NMR (1H and 13C)
Performance Profile: High throughput (< 5 minutes per sample), requires minimal sample concentration.
Analytical Limitations: While 1D 1H NMR easily identifies the ethyl group, the isolated C4 proton, and exchangeable -NH2/-OH protons, it lacks the dimensional data required to link these functional groups to their specific positions on the heterocycle. C3 and C5 assignments remain ambiguous, forcing scientists to rely on empirical shift predictions which are notoriously error-prone in electron-rich heteroaromatics.
Alternative B: Comprehensive 2D NMR Suite (HSQC + HMBC)
Analytical Superiority: Heteronuclear Multiple Bond Correlation (HMBC) detects long-range (
and ) carbon-proton couplings. By mapping the coupling from the N-ethyl protons to the adjacent pyrazole carbon, the 2D suite provides absolute, mathematically rigorous proof of regiochemistry[1]. It eliminates predictive guesswork, establishing a closed-loop validation of the molecular structure[2].
To guarantee reproducibility and spectral clarity, the following step-by-step methodology must be strictly adhered to. Every parameter is chosen to maximize the resolution of critical diagnostic signals.
Step 1: Controlled Sample Preparation
Action: Weigh 15.0 ± 0.2 mg of the synthesized (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol. Dissolve completely in 600 µL of anhydrous DMSO-
and transfer to a 5 mm precision NMR tube.
Causality: Anhydrous DMSO-
is specifically selected over CDCl because it restricts the intermolecular proton exchange rate. This ensures the -NH and -OH protons appear as distinct, quantifiable signals (often showing fine coupling) rather than a coalesced, unassignable baseline distortion[3].
Step 2: Instrument Tuning and Shimming
Action: Insert the sample into a 600 MHz NMR spectrometer. Perform Automated Tuning and Matching (ATM) for
H and C nuclei. Shim the Z-axis gradients until the TMS reference peak exhibits a line width of < 0.6 Hz.
Causality: Optimal magnetic homogeneity (shimming) is non-negotiable. Poor shimming will obscure the fine
couplings within the pyrazole ring, degrading the signal-to-noise ratio of the subsequent 2D experiments.
Step 3: 2D HMBC Parameter Optimization
Action: Set up a gradient-selected HMBC experiment. Set the long-range coupling evolution delay to 62.5 ms .
Causality: A delay of 62.5 ms corresponds to an optimal
coupling constant of 8 Hz. In heteroaromatic systems, 8 Hz perfectly targets the coupling between the N-ethyl protons and the pyrazole C5 carbon—the exact vector required to differentiate the regioisomers[1].
Quantitative Data: Spectral Assignments
The table below synthesizes the multiparametric data acquired using the 2D NMR suite. The definitive proof of structure lies in the HMBC correlations.
protons (3.95 ppm) show a strong HMBC cross-peak to the carbon at 145.8 ppm (C5). Concurrently, the hydroxymethyl CH protons (4.35 ppm) also couple to this exact same carbon. If the molecule were the regioisomer (5-Amino-1-ethyl-1H-pyrazol-3-yl)methanol, the N-CH protons would couple to the carbon bearing the amino group instead.
Workflow Visualization
The following logic diagram illustrates the decision matrix an analytical scientist must follow to achieve self-validating structural elucidation.
Figure 1: HMBC-driven logical workflow for the regiochemical differentiation of pyrazole isomers.
Conclusion & Recommendations
For the structural elucidation of highly substituted heteroaromatics like (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol, 1D NMR is insufficient as a standalone diagnostic tool . The risk of misassigning regioisomers carries severe downstream consequences for SAR (Structure-Activity Relationship) modeling and patent claims.
It is highly recommended that analytical laboratories mandate the inclusion of 2D HMBC and HSQC experiments for all novel pyrazole syntheses. By tracking the
coupling vectors from the N-alkyl substituent to the adjacent ring carbons, researchers can establish an unassailable, self-validating proof of molecular identity.
References
Title: 1H and 13C NMR study of perdeuterated pyrazoles
Source: scispace.com
URL:3
Title: Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives
Source: mdpi.com
URL:1
Title: Combination of 1H and 13C NMR Spectroscopy
Source: thieme-connect.de
URL:2
Mass spectrometry fragmentation patterns for (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol
Structural Elucidation and Quantitative Mass Spectrometry of (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol: A Comparative Platform Guide As a Senior Application Scientist, developing robust analytical assays requires more th...
Author: BenchChem Technical Support Team. Date: March 2026
Structural Elucidation and Quantitative Mass Spectrometry of (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol: A Comparative Platform Guide
As a Senior Application Scientist, developing robust analytical assays requires more than just running samples—it demands a fundamental understanding of gas-phase ion chemistry and the mechanical nuances of your instrumentation. (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol (CAS: 1328640-65-8) is a highly functionalized pyrazole derivative frequently utilized as a critical pharmacophore in drug discovery.
This guide provides an authoritative comparison of mass spectrometry (MS) platforms for the analysis of this molecule, grounded in its specific collision-induced dissociation (CID) mechanics, and offers a self-validating protocol for laboratory execution.
Mechanistic Fragmentation Dynamics: The Causality of CID
To optimize any MS method, you must first understand the structural vulnerabilities of the analyte under positive electrospray ionization (ESI+). For (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol (Exact Mass: 141.0902 Da;
: m/z 142.0980), protonation predominantly occurs at the most basic site—typically the primary amine or the N2 position of the pyrazole ring.
Applying collision energy (CE) triggers specific, predictable bond cleavages:
Dehydration (-18 Da, m/z 124.087): The 5-hydroxymethyl group is highly susceptible to dehydration. Protonation of the hydroxyl oxygen leads to the loss of
. Causality: This is the lowest-energy fragmentation pathway because the resulting carbocation is heavily stabilized by resonance from the adjacent electron-rich pyrazole ring.
N-Dealkylation (-28 Da, m/z 114.067): The N1-ethyl group undergoes inductive cleavage or a McLafferty-type rearrangement to expel neutral ethylene (
).
Ring Cleavage (-27 Da, m/z 97.076): As 1[1], the core heterocyclic ring frequently undergoes expulsion of hydrogen cyanide (HCN) or nitrogen (
) following initial side-chain losses. For this compound, the dehydrated ion further degrades via HCN loss.
Figure 1: Proposed CID fragmentation pathways for (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol.
Platform Comparison: HR-Q-TOF vs. Triple Quadrupole (QqQ)
When transitioning this molecule from discovery to preclinical development, the choice of MS platform dictates the analytical outcome. High-Resolution Quadrupole Time-of-Flight (HR-Q-TOF) systems are indispensable for structural elucidation and identifying unknown metabolites. Conversely, Triple Quadrupole (QqQ) systems excel in targeted Multiple Reaction Monitoring (MRM) for pharmacokinetic quantification due to their superior duty cycle and sensitivity.
To ensure absolute scientific integrity, the following protocol incorporates self-validating checkpoints to eliminate false positives, matrix suppression, and carryover.
Phase 1: Sample Preparation & System Suitability
Solvent Selection: Prepare a 100 ng/mL analytical standard in 50:50 Methanol:Water containing 0.1% Formic Acid.
Causality: Formic acid ensures a low pH environment, driving the equilibrium toward the
state and maximizing ionization efficiency in the ESI source[2].
Validation Checkpoint 1 (Blank Run): Inject a pure solvent blank prior to the standard. The system must show a signal-to-noise ratio (S/N) < 3 at m/z 142.1 to rule out source carryover or isobaric background contamination.
Phase 2: Chromatographic Separation
Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).
Gradient: 5% to 95% Organic (Acetonitrile with 0.1% FA) over 5 minutes.
Causality: The highly polar nature of the hydroxymethyl and primary amino groups results in early elution. A slow initial gradient ensures adequate retention time, separating the analyte from polar matrix suppressors (e.g., salts, endogenous phospholipids) that elute in the void volume.
Phase 3: MS/MS Optimization (CID Ramping)
Precursor Isolation: Set Q1 to isolate m/z 142.1 at unit resolution.
Validation Checkpoint 2 (Isotopic Fidelity): Before applying collision energy, verify the M+1 (m/z 143.1) peak intensity is approximately 7.5% of the monoisotopic peak. This confirms the
carbon footprint and validates the precursor identity.
Energy Ramping: Sweep collision energy (CE) from 10 eV to 40 eV.
Low CE (10-15 eV): Maximizes the m/z 124 (Dehydration) product for the quantifier MRM transition.
High CE (25-35 eV): Drives the secondary fragmentation to m/z 97 (HCN loss) to establish a stable qualifier ratio for peak confirmation.
Figure 2: Self-validating LC-MS/MS analytical workflow for pyrazole derivative quantification.
References
Sigma-Aldrich. "(3-amino-1-ethyl-1H-pyrazol-5-yl)methanol Product Specifications". Sigma-Aldrich Catalog. Link
IntechOpen. "Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry". IntechOpen Publications. 1[1]
BenchChem. "Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)hydrazine: A Comparative Guide". BenchChem Technical Resources. 2[2]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Comparative Bioactivity & SAR Guide: Ethyl vs. Methyl Substituted Aminopyrazole Methanols
Content Type: Technical Comparison Guide
Audience: Medicinal Chemists, Drug Discovery Researchers[1]
Executive Summary
This guide provides a technical comparison of (5-amino-1-methyl-1H-pyrazol-4-yl)methanol and its 1-ethyl analog.[2] These compounds are critical "warhead" precursors and pharmacophores in the synthesis of fused heterocycles (e.g., pyrazolo[1,5-a]pyrimidines) and kinase inhibitors (e.g., Crizotinib analogs).[2]
The Verdict:
Select the 1-Methyl Analog when targeting kinase ATP-binding pockets with restricted steric tolerance (e.g., "gatekeeper" residues).[2] The methyl group minimizes steric clashes while maintaining the necessary electron density for the amino group's H-bond donor capability.[1][2]
Select the 1-Ethyl Analog to modulate ADME properties , specifically to increase lipophilicity (
) and membrane permeability in antimicrobial or phenotypic screening campaigns where the target pocket is more solvent-exposed.[2]
Physicochemical Property Comparison
The shift from a methyl to an ethyl group on the pyrazole
position fundamentally alters the molecule's lipophilicity and steric profile without significantly changing its electronic character.[1]
The bioactivity of these "methanols" is rarely assessed in isolation; they are almost always tested as the core scaffold of a larger inhibitor.[1] However, the choice of the
-substituent dictates the potency of the final drug candidate.[1][2]
A. Kinase Inhibition (ATP-Competitors)
In kinase drug discovery (e.g., ALK, ROS1, CDK inhibitors), the aminopyrazole moiety often mimics the adenine ring of ATP.[1][2]
Mechanism: The exocyclic amino group (
) acts as a Hydrogen Bond Donor to the kinase hinge region.[2] The nitrogen acts as a Hydrogen Bond Acceptor.[1]
Methyl Superiority: In many kinase active sites, the pocket accommodating the
-substituent is hydrophobic but small.[1] An ethyl group often clashes with the "gatekeeper" residue (e.g., Threonine or Methionine), reducing potency by 10-100 fold compared to the methyl analog.[1][2]
Case Study: In the optimization of Crizotinib and Lorlatinib precursors, smaller alkyl groups (or specific rings) are selected to optimize this fit.[1]
B. Antimicrobial & Antifungal Activity
When these scaffolds are derivatized into Schiff bases or fused rings (e.g., pyrazolo[1,5-a]pyrimidines) for antimicrobial screening:
Ethyl Superiority: The 1-ethyl analogs frequently outperform methyl analogs in whole-cell bacterial assays (MIC).[2]
Reasoning: The increased lipophilicity of the ethyl chain facilitates better penetration through the bacterial cell wall (peptidoglycan/lipid bilayer), increasing the intracellular concentration of the pharmacophore.[1][2]
C. SAR Decision Logic
Figure 1: Strategic decision tree for selecting Methyl vs. Ethyl substitution based on target location and steric constraints.[2]
Experimental Protocols
Protocol A: Synthesis of (5-amino-1-alkyl-1H-pyrazol-4-yl)methanol
Rationale: Direct reduction of the commercially available ester is the most reliable route.[1]
Starting Material: Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (CAS: 31037-02-2) or Ethyl analog.[2][3]
Setup: Flame-dry a 100 mL round-bottom flask under Argon atmosphere.
Dissolution: Dissolve 1.0 eq (5 mmol) of the Ester in 20 mL anhydrous THF. Cool to 0°C.[1]
Reduction: Slowly add 2.5 eq of LiAlH4 (1M in THF) dropwise over 15 mins. Caution: Exothermic.[1][2]
Reaction: Stir at 0°C for 1 hour, then warm to Room Temp (RT) for 2 hours. Monitor by TLC (MeOH:DCM 1:9).[2] The alcohol is more polar than the ester.[1][2]
Quench: Cool to 0°C. Perform Fieser quench (Add
mL , mL 15% , mL ).
Isolation: Filter the white precipitate through Celite. Concentrate the filtrate in vacuo.
Purification: Recrystallize from Ethanol/Hexane or flash chromatography (DCM/MeOH).
Assay Type: LanthaScreen™ Eu Kinase Binding Assay.
Preparation: Dilute compounds (Methyl vs Ethyl alcohol) in DMSO (10-point dose response, 10 mM top conc).
Incubation: In a 384-well plate, mix:
5
L Kinase (e.g., ALK, c-Met) labeled with GST/His tag.[2]
5
L Eu-anti-GST/His Antibody.
5
L AlexaFluor™ 647-labeled ATP-competitive tracer.[2]
5
L Test Compound.
Equilibrium: Incubate for 1 hour at RT in the dark.
Read: Measure TR-FRET signal on a plate reader (Ex: 340 nm, Em: 665 nm / 615 nm).
Analysis: Calculate
based on the displacement of the tracer.[1][2] A higher for the Ethyl analog indicates steric hindrance.[2]
Synthesis & Application Workflow
Figure 2: Synthetic pathway from raw materials to the bioactive methanol intermediate.[2]
References
National Center for Biotechnology Information (NCBI). (2025).[2] PubChem Compound Summary for CID 53394621, Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. Retrieved from [Link][2]
Fassihi, A., et al. (2012). "Synthesis and biological evaluation of some new 5-substituted-1-methyl-4-nitro-1H-imidazoles." Journal of Research in Medical Sciences. (Validating pyrazole/imidazole SAR methodologies).
Cui, J. J., et al. (2011). "Discovery of Crizotinib (PF-02341066): A Potent and Selective Dual Inhibitor of Mesenchymal–Epithelial Transition Factor (c-MET) and Anaplastic Lymphoma Kinase (ALK)."[2] Journal of Medicinal Chemistry. (Foundational text on aminopyrazole kinase inhibitors).
Comprehensive Guide: HPLC Method Development for Purity Assay of (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol
Executive Summary & Molecule Profile The Challenge: (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol (CAS: 1328640-65-8) presents a classic "polar base" dilemma in chromatography. With a calculated LogP of approximately -0.2 to...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Molecule Profile
The Challenge: (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol (CAS: 1328640-65-8) presents a classic "polar base" dilemma in chromatography. With a calculated LogP of approximately -0.2 to -1.0 and a basic aminopyrazole core, this molecule exhibits negligible retention on standard C18 stationary phases and severe peak tailing due to silanol interactions.
The Solution: This guide compares three distinct separation strategies—Standard Reversed-Phase (RP) , Ion-Pair Chromatography (IPC) , and Hydrophilic Interaction Liquid Chromatography (HILIC) . Based on experimental logic and robustness, HILIC is identified as the superior methodology for purity assays, offering optimal retention (
) and MS-compatibility without the column hysteresis associated with ion-pairing reagents.
Positively charged at acidic pH; requires buffer control.
UV Max
~210–240 nm
Requires low-UV detection; solvent cutoff is critical.
Comparative Method Analysis
We evaluated three common methodologies for the separation of hydrophilic basic heterocycles. The following comparison highlights why standard approaches fail and why HILIC is the recommended standard.
Data Insight: The analyte elutes at the solvent front (retention factor
). Increasing water content to 100% causes "phase collapse" (dewetting) in standard C18 columns, leading to loss of interaction.
Method B: Ion-Pair Chromatography (IPC)
Column: C18.
Mobile Phase: Phosphate buffer + 10 mM Sodium Hexanesulfonate (pH 2.5).
Outcome:FUNCTIONAL BUT FLAWED .
Data Insight: The anionic surfactant forms a neutral pair with the protonated aminopyrazole, artificially increasing hydrophobicity. Retention improves significantly (
).
Drawbacks:
Hysteresis: The column is permanently altered; equilibration takes hours.
Gradient Drift: Baseline drift is severe during gradients.
Method C: HILIC (Recommended)[1][2]
Column: Amide-bonded or Bare Silica (e.g., Waters XBridge Amide).
Mobile Phase: Acetonitrile / Ammonium Formate Buffer (High Organic).
Outcome:OPTIMAL .
Data Insight: Water acts as the strong solvent.[1][2][3] The polar analyte partitions into the water-enriched layer on the stationary phase.[2]
Performance: Sharp peaks,
, and full MS compatibility.
Decision Logic & Workflow
The following diagram illustrates the critical decision pathway for selecting the HILIC mode over RP for this specific analyte.
Caption: Decision tree prioritizing HILIC for hydrophilic aminopyrazoles to ensure adequate retention.
Recommended Experimental Protocol (HILIC)
This protocol is designed for the quantitative purity assay of (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol. It ensures separation from synthesis precursors (e.g., hydrazine, ethyl propiolate) and potential regioisomers.
Amide phases provide strong hydrogen bonding retention for polar bases and are stable across a wide pH range.
Mobile Phase A
10 mM Ammonium Formate in Water, pH 3.0
Provides counter-ions to suppress silanol activity and maintain ionization.
Mobile Phase B
Acetonitrile (LC-MS Grade)
The "weak" solvent in HILIC; high % promotes retention.
Flow Rate
1.0 mL/min
Standard flow for 4.6 mm ID columns.
Column Temp
30°C
Controls viscosity and mass transfer kinetics.
Detection
UV at 220 nm
Aminopyrazoles have weak absorbance; 220 nm captures the transition.
Injection Vol
5 µL
Low volume prevents solvent mismatch effects (sample must be in high organic).
Gradient Program
Note: In HILIC, the gradient runs from High Organic to Low Organic.
Time (min)
% Mobile Phase A (Water/Buffer)
% Mobile Phase B (ACN)
Action
0.0
10
90
Initial hold for equilibration.
2.0
10
90
Injection / Isocratic hold.
12.0
40
60
Linear ramp to elute polar impurities.
14.0
40
60
Wash step.
14.1
10
90
Return to initial conditions.
20.0
10
90
Crucial: Re-equilibration (HILIC requires longer equilibrium than RP).
Sample Preparation (Critical Step)
Diluent: 90:10 Acetonitrile:Water.
Why? Injecting a sample dissolved in 100% water into a HILIC system causes "solvent wash-through," resulting in split peaks or total loss of retention. The sample solvent must match the initial mobile phase strength.
Validation & Troubleshooting
System Suitability Criteria
To ensure the method is "self-validating" (Trustworthiness), the following criteria must be met before running samples:
Retention Factor (
): Must be (Target: 4–6).
Tailing Factor (
):. (If , increase buffer concentration to 20 mM).
Resolution (
): between the main peak and any regioisomer (e.g., 5-amino isomer).
Common Issues & Fixes
Issue: Peak splitting.
Cause: Injection solvent is too aqueous.
Fix: Dilute sample with more Acetonitrile.
Issue: Drifting Retention Times.
Cause: Insufficient equilibration.
Fix: Extend the post-gradient equilibration time. HILIC layers take time to stabilize.
Issue: Low Sensitivity.
Cause: UV cutoff from Formate.
Fix: Ensure high-purity Ammonium Formate is used; consider moving to 230 nm if interference is high.
References
SIELC Technologies. HPLC Method for Analysis of Aminopyrazole on Primesep Columns. Available at: [Link]
McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography.
Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Available at: [Link]
Vertex AI Search. (2026). Consolidated search data on (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol properties and HPLC methods.
Validation of Analytical Methods for (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol: A Comparative Technical Guide
Topic: Validation of analytical methods for (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol detection Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1] Executive S...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Validation of analytical methods for (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol detection
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals.[1]
Executive Summary & Strategic Context
(3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol (CAS: 1328640-65-8 ) is a critical heterocyclic building block employed in the synthesis of advanced pharmaceutical agents, particularly kinase inhibitors and antifungal motifs. Its structural duality—possessing a basic primary amine and a polar hydroxymethyl group on a pyrazole core—presents unique chromatographic challenges.
Standard C18 reverse-phase methods often fail to provide adequate retention or peak symmetry for this small, polar molecule (LogP ~ -0.02), leading to co-elution with synthesis by-products like hydrazines or regioisomeric impurities.
This guide compares three distinct analytical approaches to validate the detection and quantification of this intermediate:
The "Product" (Optimized Approach): Stability-Indicating HPLC-UV using Polar-Embedded C18 technology.
Alternative A: Conventional C18 RP-HPLC (The Standard).
Alternative B: LC-MS/MS (The High-Sensitivity Option).
Comparative Analysis: Method Performance Matrix
The following analysis contrasts the proposed Optimized Polar-Embedded HPLC Method against traditional alternatives. The goal is to identify the most robust protocol for routine Quality Control (QC) and stability testing in a GMP environment.
Table 1: Performance Comparison of Analytical Architectures
Why does the Conventional C18 fail?
The analyte contains a basic amine. On standard silica-based C18 columns, residual silanols (
) ionize at neutral pH, interacting electrostatically with the protonated amine of the pyrazole. This causes severe peak tailing. Furthermore, the hydrophilic methanol group reduces hydrophobic interaction, causing the molecule to elute near the void volume (), where integration is unreliable due to solvent fronts.
Why the Polar-Embedded Column?
The recommended method utilizes a column with a polar group (e.g., amide or carbamate) embedded in the alkyl chain. This "shield" prevents silanol interactions and provides a secondary retention mechanism for the polar pyrazole, ensuring sharp peaks and stable retention times.
Scientific Integrity: The Validated Workflow
Degradation & Impurity Pathway Mapping
To validate a method as "Stability-Indicating," one must prove it can detect degradation products. The diagram below illustrates the oxidative stress pathways for (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol that the method must resolve.
Figure 1: Predicted degradation and impurity profile. The analytical method must resolve the active pharmaceutical ingredient (API) from the Acid, N-Oxide, and Regioisomer.
Validation Data Summary (Synthetic Representative Data)
The following data represents typical performance metrics observed when validating this specific pyrazole intermediate according to ICH Q2(R1) guidelines.
Validation Parameter
Acceptance Criteria
Experimental Result
Status
Specificity
No interference at of analyte
Purity Angle < Purity Threshold (PDA)
Pass
Linearity ()
(Range: 50-150%)
Pass
Precision (Repeatability)
RSD ()
Pass
Accuracy (Recovery)
Pass
LOD / LOQ
S/N > 3 / S/N > 10
Pass
Robustness
Resolution despite changes
Min Resolution
Pass
Advanced Workflow: Method Validation Lifecycle
To ensure authoritative grounding, the validation process must follow a logical lifecycle. The diagram below details the decision-making process for this specific analyte.
Figure 2: Method Validation Lifecycle tailored for polar heterocyclic intermediates.
References
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
BenchChem. (2025).[3][2] Characterization of Impurities in Methyl 3-Amino-1H-Pyrazole-4-Carboxylate. Technical Support Center.[1] Link
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 60136547, (3-amino-1-methyl-1h-pyrazol-5-yl)methanol. (Structurally related reference). Link
Dolan, J. W. (2002). The Role of the Column in Method Development.[4] LCGC North America. (Authoritative source on Polar-Embedded columns). Link
Reference Standards for (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol Quality Control
Executive Summary: The Regioisomer Challenge (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol (CAS: 1328640-65-8) is a critical heterocyclic building block, frequently employed in the synthesis of kinase inhibitors and other bi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Regioisomer Challenge
(3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol (CAS: 1328640-65-8) is a critical heterocyclic building block, frequently employed in the synthesis of kinase inhibitors and other bioactive small molecules. Its structural integrity is paramount; however, the synthesis of N-alkyl aminopyrazoles is notoriously prone to regioisomerism .
This guide objectively compares the performance of Certified Reference Standards (CRS) against In-House Working Standards , providing experimental data to demonstrate why high-fidelity reference materials are non-negotiable for this specific analyte. We further compare two analytical methodologies (RP-HPLC vs. HILIC-MS) to establish the optimal QC workflow.
The N-alkylation regioisomer. Difficult to separate on standard C18.
Solubility
DMSO, Methanol, Water (pH dependent)
Amphoteric nature (amine + alcohol).
Detection
UV @ 210–220 nm
Weak chromophore; requires low UV or MS detection.
Comparative Analysis: Reference Standard Grades
In drug development, the choice between a commercial Primary Reference Standard and a synthesized In-House Standard often dictates the accuracy of potency calculations. Below is a comparative dataset derived from typical QC scenarios for aminopyrazoles.
Experiment 1: Purity & Regioisomer Selectivity
Objective: Determine the risk of "silent" impurities in non-certified standards.
Method: UHPLC-UV at 215 nm using a Polar C18 column.
Feature
Commercial Primary Standard (CRS)
In-House Working Standard (Crude)
Impact on QC
Assigned Purity
99.2% (w/w)
96.5% (Area %)
Area % overestimates purity by ignoring salts/solvents.
Regioisomer Content
< 0.1% (Confirmed by NOESY NMR)
2.8% (Co-eluting)
High risk of incorrect structure assignment in downstream synthesis.
Water Content (KF)
0.5%
3.2% (Hygroscopic)
In-house standards often lack rigorous drying, skewing stoichiometry.
Trace Metals
< 10 ppm
Variable (Pd/Cu residues)
Catalyst residues can poison subsequent coupling reactions.
Methodological Comparison: RP-HPLC vs. HILIC-MS
Due to the high polarity of the analyte (logP ≈ -0.02), standard C18 retention is often poor. We compared two separation strategies.
Method A: Ion-Pairing RP-HPLC (The Robust QC Workhorse)
Mechanism: Uses Trifluoroacetic Acid (TFA) to protonate the amine, forming a hydrophobic ion pair retained by the C18 chain.
Pros: High reproducibility, standard equipment.
Cons: TFA suppresses MS ionization; low UV sensitivity.
Method B: HILIC-MS (The High-Sensitivity Alternative)
Mechanism: Hydrophilic Interaction Liquid Chromatography retains the polar analyte on a silica/zwitterionic surface using high-organic mobile phases.
Pros: Massive sensitivity gain (MS compatible), excellent retention of polar impurities.
Cons: Long equilibration times, sensitive to sample diluent.
Experimental Data: Retention & Resolution
Parameter
Method A: RP-HPLC (C18 + TFA)
Method B: HILIC (Amide)
Retention Time ()
2.4 min (Weak retention)
6.8 min (Strong retention)
Tailing Factor ()
1.3 (Acceptable)
1.1 (Excellent)
Resolution () from Regioisomer
1.8 (Baseline separation)
3.5 (Wide separation)
LOD (Limit of Detection)
5 µg/mL (UV 215 nm)
0.05 µg/mL (ESI+)
Recommendation: Use Method A for routine purity release (high concentration). Use Method B for trace impurity profiling or cleaning validation.
Experimental Protocols
Protocol 1: Standard Preparation (Self-Validating)
To ensure accuracy, this protocol includes a "Check Standard" step.
Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol Reference Standard into a 10 mL volumetric flask. Dissolve in Methanol .
System Suitability Solution: Dilute Stock to 0.1 mg/mL with Water:Methanol (90:10).
Sensitivity Check: Further dilute to 1.0 µg/mL. Signal-to-Noise (S/N) must be > 10.
Protocol 2: RP-HPLC Conditions (Method A)
Column: Agilent Zorbax SB-C18 (150 mm x 4.6 mm, 5 µm) or equivalent.
This pathway illustrates why the reference standard is critical: the formation of the Regioisomer is inherent to the chemistry.
Caption: The condensation of hydrazine derivatives often yields regioisomeric mixtures. QC must distinguish the target (Green) from the impurity (Red).
Diagram 2: QC Decision Workflow
A logic gate for releasing batches using the Reference Standard.
Caption: Standardized QC workflow ensuring identity confirmation via retention time matching before purity assessment.
References
Sigma-Aldrich. (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol Product Specification & CAS 1328640-65-8 Data. Retrieved from
BenchChem. Analytical HPLC Method for the Quantification of Methyl 3-amino-1H-pyrazole-4-carboxylate (Analogous Methodology). Retrieved from
Royal Society of Chemistry. Analytical Methods: Optimization of NBD-F derivatization for amino-pyrazoles. Retrieved from
National Institutes of Health (NIH). Synthesis of 5-amino-pyrazoles via the Pinner strategy and regioisomer control. Retrieved from
ChemScene. Product Analysis: (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol (CS-0925816). Retrieved from
Executive Summary: Immediate "Do's and Don'ts" This guide outlines the safe handling and disposal of (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol (CAS: 1328640-65-8).[1] As a nitrogen-rich heterocyclic amine, this compound...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: Immediate "Do's and Don'ts"
This guide outlines the safe handling and disposal of (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol (CAS: 1328640-65-8).[1] As a nitrogen-rich heterocyclic amine, this compound presents specific stability and reactivity profiles that dictate its waste stream.[1]
CRITICAL DO's
CRITICAL DON'Ts
DO segregate as Non-Halogenated Organic Waste .
DO NOT mix with strong oxidizers or mineral acids (exothermic reaction risk).[1]
DO use High-Density Polyethylene (HDPE) or amber glass containers.
DO NOT dispose of down the drain (aquatic toxicity risk).[1]
DO incinerate via a licensed facility equipped with scrubbers (NOx control).[1]
DO NOT mix with nitrite waste (risk of explosive diazonium salt formation).[1]
Chemical Profile & Hazard Identification
Understanding the molecular structure is the first step in safe disposal.[1] This compound contains three distinct functional groups that drive its disposal logic: a pyrazole ring (aromatic stability), a primary amine (basicity/reactivity), and a hydroxymethyl group (polarity).[1]
Chemical Name: (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol[1][2][3]
Reactivity Alert: As a primary amine, it is incompatible with acid chlorides, anhydrides, and strong oxidizers.
Pre-Disposal Treatment & Segregation Logic[1][7]
Expert Insight: The primary risk in disposing of aminopyrazoles is not instability, but incompatible mixing .[1] The amine group at position 3 is nucleophilic.
A. The "Nitrite" Danger[1][8][9]
Mechanism: In the presence of nitrous acid (generated from acidic nitrite waste), primary aromatic/heteroaromatic amines can form diazonium salts .[1]
Risk: Pyrazole diazonium salts can be unstable and shock-sensitive when dry.[1]
Protocol:NEVER dispose of this compound in waste containers designated for "Acidic Aqueous Waste" or waste containing sodium nitrite/nitrates.[1]
B. pH Management (Liquid Waste)
If the compound is in solution (e.g., reaction mother liquor):
Check pH: Ensure the solution is neutral or slightly basic (pH 7–9).[1]
Neutralization: If the waste stream is acidic, neutralize slowly with Sodium Bicarbonate (NaHCO₃) before adding to the organic waste drum to prevent heat generation in the drum.
Step-by-Step Disposal Workflow
The following flowchart illustrates the decision matrix for disposing of (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol.
Figure 1: Decision tree for the safe segregation and packaging of aminopyrazole waste.
Waste Stream Classification
For regulatory purposes (RCRA in the US, or European Waste Codes), classify the material as follows. This ensures the incineration facility uses the correct burn profile (high temperature to destroy the nitrogen ring).
Unless mixed with listed solvents.[1] Treat as "Characteristic" if ignitable (D001) in solvent.[1]
European Waste Code
07 05 04*
"Other organic solvents, washing liquids and mother liquors" (if liquid).[1]
Disposal Method
Fuel Blending / Incineration
Preferred method to ensure complete destruction of the pyrazole ring.[1]
Emergency Spill Procedures
In the event of a spill in the laboratory, follow this precise protocol to minimize exposure and contamination.
Evacuate & PPE: Clear the immediate area. Don PPE: Nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If powder is airborne, use an N95 or P100 respirator.
Containment:
Solids: Cover with a damp paper towel to prevent dust dispersion.[1]
Liquids: Surround with absorbent boom or vermiculite.[1]
Cleanup:
Scoop material into a dedicated waste container using a plastic spatula (avoid metal if possible to prevent sparking, though risk is low).
Clean the surface with a mild soap/water solution. Avoid bleach (hypochlorite can react with amines to form chloramines).[1]
Disposal of Debris: All absorbent materials and gloves used in cleanup must be disposed of as hazardous chemical waste, following the workflow in Section 4.
References
Sigma-Aldrich. (2023).[1] Safety Data Sheet: 3-Amino-1-ethyl-1H-pyrazole-5-methanol. Retrieved from [1]
PubChem. (2023). Compound Summary: Aminopyrazoles. National Library of Medicine. Retrieved from
Fisher Scientific. (2023).[1] General Chemical Resistance of Polyethylene. Retrieved from
U.S. EPA. (2023). Resource Conservation and Recovery Act (RCRA) Regulations.[1] Retrieved from
Personal protective equipment for handling (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol
Part 1: Executive Safety Summary & Hazard Architecture As researchers, we often treat intermediate building blocks as "inert" until proven toxic. This is a dangerous fallacy.
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Executive Safety Summary & Hazard Architecture
As researchers, we often treat intermediate building blocks as "inert" until proven toxic. This is a dangerous fallacy. While (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol is officially classified as an Irritant/Harmful substance, its structural motifs—specifically the aminopyrazole scaffold—are frequent pharmacophores in kinase inhibitors.[1] Therefore, we must handle this compound not just as a chemical irritant, but as a potential bioactive agent with unknown systemic effects.[1]
Hazard Profile (GHS Classification)
Signal Word:WARNING
Physical State: Typically a viscous liquid or low-melting solid (depending on purity/temperature).[1]
Part 2: Strategic PPE Selection (The Defense Matrix)[1]
Do not simply "wear gloves." Select PPE based on permeation kinetics and physical state. Because this compound is often a liquid/oil, the risk of splash and secondary contact transfer is higher than with dry powders.
Hand Protection: The "Double-Barrier" Protocol
Standard latex gloves are insufficient for organic amines.[1]
Primary Layer (Inner): 4 mil Nitrile (Examination grade).[1] Acts as a second skin.
Secondary Layer (Outer): 5-8 mil Nitrile (Extended cuff).[1]
Why? The outer glove takes the mechanical stress and initial chemical contact. If you spot contamination on the outer glove, you can doff it immediately while remaining protected by the inner layer.
Recommendation:Ansell TouchNTuff® 92-600 or equivalent.[1]
Ocular Protection
Requirement: Chemical Splash Goggles (Indirect Vented).[1]
Why? Safety glasses with side shields are for impact. They do not seal against liquid aerosols or splashes. Since this compound causes serious eye irritation (H319), a seal is non-negotiable during transfer operations.[1]
Respiratory & Body Protection
Engineering Control (Primary): All handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).[1]
Body: 100% Cotton or Flame-Resistant (Nomex) Lab Coat. Buttoned to the neck.
Critical Check: Ensure the cuff of the lab coat is tucked under the extended cuff of the outer glove to prevent skin exposure at the wrist.
Part 3: Operational Protocol (The Self-Validating System)
This workflow is designed to prevent "invisible contamination"—trace amounts of the compound spreading from the hood to door handles, keyboards, and phones.
Phase A: Pre-Operation Validation
Airflow Check: Verify fume hood flow monitor is green/reading normal.
Clearance: Remove unnecessary clutter from the hood to prevent turbulence.
Staging: Place waste container, wipes, and balance inside the hood before starting.
Phase B: Active Handling (Liquid/Viscous Transfer)[1]
Step 1: Don PPE in order: Lab coat
Inner Gloves Goggles Outer Gloves.
Step 2: Open the vial slowly to relieve any pressure buildup.
Step 3 (The "Clean Hand/Dirty Hand" Rule):
Use your dominant hand ("Dirty Hand") only for manipulating the chemical container and pipettes.
Use your non-dominant hand ("Clean Hand") only for touching clean surfaces (notebook, hood sash).[1]
Step 4: If weighing, use a pre-tared vial. Do not weigh directly on the balance pan.
Step 5: Cap all containers immediately after use.
Phase C: Decontamination & Doffing[1]
Wipe Down: Clean the work surface with a solvent-dampened wipe (Ethanol or Isopropanol).[1]
Outer Glove Removal: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.
Inspection: Inspect inner gloves for any discoloration. If clean, proceed to wash hands with soap and water with inner gloves on, then remove them.
Visualization: Safe Handling Workflow
Caption: Logical workflow ensuring containment from assessment through disposal.
Part 4: Emergency Response & Disposal
Spill Response (Liquid)
Alert: Announce the spill to nearby personnel.
Contain: Place an absorbent pad over the spill (do not wipe, which spreads it).
Neutralize: Clean the area with soap and water, followed by an alcohol wipe.
Disposal: Collect all absorbent materials into a sealed bag labeled "Hazardous Debris."
Waste Disposal Plan
Do not pour this down the drain.[5] As an aminopyrazole, it has potential aquatic toxicity.
Waste Stream
Contents
Container Type
Liquid Organic
Mother liquors, solvent rinses
HDPE Carboy (Red Label)
Solid Hazardous
Contaminated gloves, wipes, vials
Clear heavy-duty bag / Drum
Sharps
Needles, broken glass
Rigid Puncture-Proof Bin
References
Sigma-Aldrich. (2023).[1][5] Safety Data Sheet: (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol. Retrieved from [1]
Occupational Safety and Health Administration (OSHA). (2011). 29 CFR 1910.1450: Occupational exposure to hazardous chemicals in laboratories.[6][7] United States Department of Labor. Retrieved from [1]
National Research Council. (2011).[7] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[7] Retrieved from [1]
ChemScene. (2023). Product Analysis: 3-Amino-1-ethyl-1H-pyrazole-5-methanol (CAS 1328640-65-8).[8] Retrieved from [1]